Cyclopenta-1,3-diene;iron
Description
Historical Context and Seminal Discovery of Ferrocene (B1249389)
The discovery of ferrocene in 1951 was a serendipitous event that occurred independently and nearly simultaneously in two different laboratories. numberanalytics.comwikipedia.org At Duquesne University, T.J. Kealy and P.L. Pauson were attempting to synthesize fulvalene (B1251668) by reacting cyclopentadienyl (B1206354) magnesium bromide with anhydrous ferric chloride. wikipedia.orgethz.ch Instead of the intended product, they isolated a surprisingly stable, orange crystalline solid with the formula C₁₀H₁₀Fe. wikipedia.orgnumberanalytics.com Concurrently, S.A. Miller, J.A. Tebboth, and J.F. Tremaine at British Oxygen Company were reacting cyclopentadiene (B3395910) gas with iron at high temperatures and also produced the same compound. wikipedia.orgwikipedia.org
Initially, the structure of this novel organo-iron compound was incorrectly proposed. libretexts.org Kealy and Pauson postulated a structure with two cyclopentadienyl groups each singly bonded to the iron atom, a configuration that did not account for the compound's exceptional stability. wikipedia.orglibretexts.org The true "sandwich" structure was elucidated in 1952 through the independent work of two research groups: one led by Geoffrey Wilkinson and Robert B. Woodward, and the other by Ernst Otto Fischer. wikipedia.orglibretexts.org They determined that the iron atom is located centrally between the two cyclopentadienyl rings, with all ten carbon atoms bonded equally to the metal. wikipedia.org This discovery was so significant that Wilkinson and Fischer were awarded the Nobel Prize in Chemistry in 1973 for their pioneering work on "sandwich compounds". wikipedia.orglibretexts.org
| Key Event | Researchers | Year | Description |
| Accidental Synthesis | T.J. Kealy & P.L. Pauson | 1951 | Attempting to synthesize fulvalene, they unexpectedly produced a stable orange iron compound. numberanalytics.comnumberanalytics.com |
| Independent Synthesis | S.A. Miller, J.A. Tebboth, & J.F. Tremaine | 1951 | Synthesized the same C₁₀H₁₀Fe compound by reacting cyclopentadiene with iron at high temperature. wikipedia.orgwikipedia.org |
| Structural Elucidation | G. Wilkinson, R.B. Woodward, et al. | 1952 | Proposed the correct "sandwich" structure based on its nonpolar nature and diamagnetism. wikipedia.orglibretexts.org |
| Independent Structural Elucidation | E.O. Fischer & W. Pfab | 1952 | Independently came to the same conclusion about the sandwich structure. wikipedia.orglibretexts.org |
| Nobel Prize Award | G. Wilkinson & E.O. Fischer | 1973 | Awarded the Nobel Prize in Chemistry for their work on sandwich compounds. wikipedia.orglibretexts.org |
Paradigmatic Shift in Organometallic Chemistry Initiated by Ferrocene
The discovery and structural characterization of ferrocene marked a profound paradigm shift in chemistry, effectively launching the modern era of organometallic chemistry. wikipedia.orgacs.org Prior to 1951, the field was not recognized as an independent sub-discipline of chemistry. libretexts.org The "sandwich" structure of ferrocene was shockingly novel and challenged existing bonding theories, leading to the development of new models to explain the bonding between metals and π-systems of organic ligands. wikipedia.orgwikipedia.org
This breakthrough introduced the concept of metallocenes and sandwich compounds to the chemical lexicon, opening up vast new areas of research. wikipedia.orgnumberanalytics.com Chemists realized that other metals could be used in place of iron and that other unsaturated organic molecules could act as ligands, leading to the synthesis of a wide array of new organometallic complexes. wikipedia.orglibretexts.org The exceptional stability of ferrocene, which can be heated to 400°C without decomposition, and its aromatic-like reactivity further spurred intense investigation. wikipedia.orgcdnsciencepub.com The discovery sparked an explosion of research into the synthesis, structure, bonding, and reactivity of organometallic compounds, fundamentally changing the landscape of inorganic and organic chemistry. wikipedia.orgacs.org
Evolution of Research Trends in Cyclopentadienyl Iron Chemistry
Following the seminal discovery of ferrocene, research in cyclopentadienyl iron chemistry has evolved through several distinct phases. The initial years were dominated by the synthesis and characterization of ferrocene itself and its simple derivatives. wikipedia.orgbiomedpharmajournal.org Researchers explored its "aromatic" character through reactions like Friedel-Crafts acylation, alkylation, and metallation, establishing a rich reaction chemistry. cdnsciencepub.com
Subsequently, the focus shifted towards creating more complex and functionalized ferrocene derivatives. This led to the development of ferrocenylphosphines for use as ligands in catalysis, and the synthesis of polymers incorporating ferrocene units in their backbone or as pendant groups. nih.govmdpi.com The unique redox properties of the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple became a major research area, with applications in electrochemistry, where it is used as a standard for reporting redox potentials, and in the design of redox-active materials and sensors. wikipedia.orgresearchgate.netnih.gov
In recent decades, research has diversified into highly specialized areas. The development of planar chiral ferrocenes has been crucial for asymmetric catalysis, where they serve as scaffolds for highly effective chiral ligands. researchgate.netchemrxiv.org The intersection of ferrocene chemistry with materials science has yielded novel polymers, liquid crystals, and nanoparticles with unique electronic and magnetic properties. nih.govmdpi.com Furthermore, a significant and growing area of research is in bioorganometallic chemistry, where ferrocene-containing molecules are investigated for medicinal applications, including as anticancer, antimalarial, and antiviral agents, due to their stability, low toxicity, and unique redox behavior. nih.govmdpi.comresearchgate.net This evolution highlights the transition from fundamental discovery to widespread, sophisticated applications across multiple scientific disciplines. acs.orgmdpi.com
| Research Era | Primary Focus | Key Developments & Applications |
| Early (1950s-1960s) | Fundamental Synthesis & Reactivity | Elucidation of aromatic character, exploration of substitution reactions (acylation, metallation). cdnsciencepub.com |
| Mid-Century (1970s-1990s) | Functional Derivatives & Catalysis | Synthesis of ferrocenylphosphines, development of ferrocene-based catalysts, exploration of redox properties. acs.orgnih.govnih.gov |
| Contemporary (2000s-Present) | Advanced Materials & Bio-applications | Design of planar chiral ligands for asymmetric catalysis, creation of redox polymers and sensors, development of ferrocene-based pharmaceuticals. mdpi.comresearchgate.netmdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7237-51-6 |
|---|---|
Molecular Formula |
C10H10Fe-2 |
Molecular Weight |
186.03 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1; |
InChI Key |
UEWKINKPISJKRD-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe] |
boiling_point |
480 °F at 760 mmHg (NTP, 1992) 249 °C 480 °F |
Color/Form |
Orange, crystalline solid Orange needles from methanol or ethanol |
melting_point |
343 to 345 °F (sublimes) (NTP, 1992) 173-174 °C 173 °C 343 °F |
physical_description |
Ferrocene appears as orange crystalline solid or orange-yellow powder. Sublimes above 212 °F. Camphor odor. (NTP, 1992) Orange, crystalline solid with a camphor-like odor; [NIOSH] ORANGE CRYSTALS WITH CHARACTERISTIC ODOUR. Orange, crystalline solid or orange-yellow powder with a camphor-like odor. Orange, crystalline solid with a camphor-like odor. |
solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992) Slightly sol in petroleum ether Dissolves in dilute nitric and concentrated sulfuric acids; sol in alcohol, ether; practically insoluble in ... 10% sodium hydroxide, and concentrated boiling hydrochloric acid. Solubility at 25 °C: 19 g/100 g benzene; 10 g/100 g catalytically cracked gasoline; 9 g/100 g straight run gasoline; 6 g/100 g jet fuel (jp-4); and 5 g/100 g diesel fuel. 20 mg/mL in 2-methoxyethanol; 7 mg/ml in ethanol <0.1 mg/mL in water Solubility in water: none Insoluble |
vapor_pressure |
0.0066 kPa at 40 °C; 0.34 kPa at 100 °C Vapor pressure, Pa at 40 °C: 4 |
Origin of Product |
United States |
Fundamental Aspects of Bonding and Electronic Structure in Ferrocene
Elucidation of the "Sandwich" Structure and Early Postulations
Ferrocene (B1249389) was discovered serendipitously in 1951 by two independent research groups. wikipedia.orgethz.ch Initially, a linear structure with sigma bonds between the iron and one carbon atom of each cyclopentadienyl (B1206354) ring was proposed. ethz.chup.ac.za However, this structure failed to explain the compound's unexpected stability and its aromatic-like reactivity. ethz.chuga-editions.com The breakthrough came when the "sandwich" structure was proposed, in which the iron atom is situated between two parallel cyclopentadienyl rings. wikipedia.orgethz.chuga-editions.com This novel arrangement was confirmed through X-ray crystallography and NMR spectroscopy, revealing that all ten carbon atoms are equidistant from the central iron atom. wikipedia.orgscribd.comiucr.org The discovery of this structure was so groundbreaking that it led to a rapid expansion of organometallic chemistry and a Nobel Prize in Chemistry in 1973 for Geoffrey Wilkinson and Ernst Otto Fischer for their work on sandwich compounds. wikipedia.org
Application of Molecular Orbital Theory to Ferrocene Bonding
The resulting MO diagram shows a set of bonding, non-bonding, and anti-bonding molecular orbitals. vaia.com The bonding orbitals are filled with electrons, contributing to the stability of the molecule. Specifically, the interactions between the metal's d-orbitals (d_xz, d_yz) and the corresponding ligand orbitals lead to the formation of strong bonding interactions. researchgate.net
The 18-Electron Rule and Ferrocene's Exceptional Stability
The remarkable stability of ferrocene can be largely explained by the 18-electron rule, a guideline used to predict the stability of transition metal complexes. bloomtechz.comscienceinfo.comumb.edu This rule posits that complexes are particularly stable when the central metal atom is surrounded by 18 valence electrons, analogous to the stable electron configuration of noble gases. bloomtechz.com In ferrocene, the iron atom is in the +2 oxidation state (Fe²⁺), which has six d-electrons. wikipedia.org Each cyclopentadienyl anion (Cp⁻) contributes six π-electrons to the system. wikipedia.org Therefore, the total electron count for ferrocene is 6 (from Fe²⁺) + 2 * 6 (from two Cp⁻ rings) = 18 electrons. wikipedia.orgnumberanalytics.com This closed-shell configuration, where all bonding and non-bonding orbitals are filled, accounts for ferrocene's high thermal stability and its resistance to decomposition. wikipedia.orgvaia.comscienceinfo.com
While the 18-electron rule is a powerful predictive tool, it is not without exceptions. However, for ferrocene, it provides a clear and compelling explanation for its observed stability. scg.ch
Advanced Theoretical Studies on Electronic Configuration and Charge Distribution
Advanced theoretical studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into the electronic configuration and charge distribution of ferrocene. unimelb.edu.ausciensage.info These calculations confirm the general picture provided by MO theory and the 18-electron rule. Mössbauer spectroscopy experiments indicate that the iron center in ferrocene is in the +2 oxidation state. wikipedia.org Theoretical calculations further reveal the distribution of electron density within the molecule. sciensage.info Mulliken charge analysis, for instance, shows that the carbon atoms of the cyclopentadienyl rings bear a partial negative charge, while the iron atom carries a positive charge. sciensage.info
Self-consistent field wavefunctions have been used to analyze the electronic structure of both ferrocene and its oxidized form, the ferricinium ion. aip.org These studies show that upon oxidation, there is a significant change in the electronic structure, with increased covalency in the ligand orbitals. aip.org The ionicity of the iron atom is calculated to be +1.39 in ferrocene and +1.47 in the ferricinium ion, indicating a less than expected change of only 0.08 electrons upon oxidation. aip.org
Recent studies have also investigated the interaction of ferrocene with water molecules, revealing that water can interact with the complex both axially with the Cp rings and equatorially, pointing towards the iron atom. chemistryviews.org These interactions lead to minor deformations in the ferrocene structure. chemistryviews.org
Conformational Analysis and Rotational Barriers (e.g., Eclipsed vs. Staggered)
Ferrocene can exist in two principal conformations: eclipsed (D₅h symmetry) and staggered (D₅d symmetry). scienceinfo.comchemistnotes.com In the eclipsed conformation, the carbon atoms of the two cyclopentadienyl rings are aligned, while in the staggered conformation, they are offset. The energy barrier for rotation between these two conformations is very low, estimated to be around 4 kJ/mol. scienceinfo.comchemistnotes.com This low barrier allows for almost free rotation of the rings relative to each other, especially in the gas phase. chemistnotes.comresearchgate.net
The ground-state conformation of ferrocene has been a subject of debate. arxiv.org In the solid state, X-ray diffraction studies have shown that ferrocene can adopt different conformations depending on the temperature. At room temperature, the structure is often disordered. iucr.org Below 164 K, it transitions to a triclinic form with a staggered-like conformation, and below 98 K, an orthorhombic phase with an eclipsed conformation has been observed. esrf.fr In the gas phase, electron diffraction studies have indicated an eclipsed conformation. unimelb.edu.au More recent high-accuracy X-ray Absorption Fine Structure (XAFS) studies on frozen solutions have provided evidence for an eclipsed conformation for ferrocene. unimelb.edu.au
The subtle energy difference between the conformers and the low rotational barrier are key features of ferrocene's dynamic structure. unimelb.edu.auresearchgate.net
Table 1: Conformational Data of Ferrocene
| Phase | Predominant Conformation | Symmetry Point Group | Reference |
|---|---|---|---|
| Gas Phase | Eclipsed | D₅h | unimelb.edu.au |
| Solid State (Room Temp) | Disordered | - | iucr.org |
| Solid State (<164 K) | Staggered-like (Triclinic) | - | esrf.fr |
| Solid State (<98 K) | Eclipsed (Orthorhombic) | - | esrf.fr |
| Frozen Solution | Eclipsed | - | unimelb.edu.au |
Electronic Communication within Ferrocene Systems
Electronic communication refers to the interaction between redox-active centers within a molecule. In systems containing multiple ferrocene units, the extent of this communication is a crucial factor for their potential applications in molecular electronics and light-harvesting. acs.orgnsf.govchemistryviews.org This communication can be probed using techniques like electrochemistry and spectroelectrochemistry. acs.orgnsf.gov
Studies on biferrocene, where two ferrocene units are directly linked, show significant electronic communication, as evidenced by a large difference in the two oxidation potentials. acs.org However, when ferrocene units are connected through different linker molecules, the degree of communication can vary. For instance, in some complex systems, even with a relatively short distance between the iron centers, little to no electronic communication is observed. acs.org In other cases, such as in hydrogen-bonded dimers of ferrocene derivatives, surprisingly efficient electronic communication has been demonstrated. acs.orgresearchgate.net The ability to control and switch this electronic communication, for example through light, is an active area of research for the development of molecular-scale electronic devices. chemistryviews.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cyclopenta-1,3-diene;iron |
| Ferrocene |
| Iron(II) bis(cyclopentadienide) |
| Bis(η⁵-cyclopentadienyl)iron |
| Ferricinium |
| Biferrocene |
| Cyclopentadiene (B3395910) |
| Sodium cyclopentadienide (B1229720) |
| Iron(II) chloride |
Advanced Synthetic Methodologies for Ferrocene and Its Derivatives
Classical Synthetic Routes to Ferrocene (B1249389)
The initial syntheses of ferrocene have been refined over the years into several classical, high-yielding methods that remain fundamental in organometallic chemistry.
One of the most common and efficient laboratory preparations of ferrocene involves the reaction of an alkali metal cyclopentadienide (B1229720) salt with anhydrous iron(II) chloride. wikipedia.orgnumberanalytics.com The typical reaction uses sodium cyclopentadienide, which is prepared by reacting cyclopentadiene (B3395910) with sodium metal or sodium hydride. chemicalbook.com The subsequent reaction with iron(II) chloride in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), produces ferrocene and the corresponding alkali metal chloride. magritek.comnumberanalytics.comorgsyn.org
Reaction: 2 NaC₅H₅ + FeCl₂ → Fe(C₅H₅)₂ + 2 NaCl wikipedia.org
The cyclopentadienyl (B1206354) anion can also be generated in situ. A widely used variation involves reacting freshly cracked cyclopentadiene with potassium hydroxide (B78521) (KOH) in a solvent like 1,2-dimethoxyethane (B42094) (DME) or DMSO, followed by the addition of an iron(II) chloride solution. magritek.comazom.com This approach avoids the need to handle pyrophoric sodium metal. Mechanochemical methods, which involve the solid-state reaction of iron(II) chloride with alkali metal cyclopentadienides under mechanical loading, have also been explored. researchgate.net
Table 1: Comparison of Alkali Metal-Mediated Synthesis Conditions
| Base/Reagent | Solvent(s) | Iron Source | Key Features | Reference(s) |
| Sodium (Na) metal | Tetrahydrofuran (THF) | FeCl₂ | Classic method involving pre-formation of sodium cyclopentadienide. | orgsyn.org, chemicalbook.com |
| Potassium Hydroxide (KOH) | DME, DMSO | FeCl₂·4H₂O | In situ generation of the cyclopentadienyl anion; simpler procedure. | magritek.com, azom.com |
| Cyclopentadienylthallium (CpTl) | Solid-state (mechanochemical) | FeCl₂ | Solvent-free approach; yield depends on mechanical loading parameters. | researchgate.net |
| Diethylamine | 1,2-dimethoxyethane (DME) | FeCl₂ | Amine base facilitates the deprotonation of cyclopentadiene. | orgsyn.org |
An early and direct method for synthesizing ferrocene involves the reaction of metallic iron directly with cyclopentadiene gas at elevated temperatures (e.g., 300°C). wikipedia.orgchemicalbook.comorgsyn.org This process circumvents the need for preparing intermediate iron salts or cyclopentadienyl reagents. orgsyn.org While conceptually simple, the high temperatures required can be a practical limitation. A variation of this approach uses iron powder in the presence of a base, such as potassium hydroxide, reacting with cyclopentadiene. numberanalytics.com
Iron carbonyls, particularly iron pentacarbonyl (Fe(CO)₅), can serve as precursors for ferrocene synthesis. wikipedia.org The reaction involves heating iron pentacarbonyl with cyclopentadiene, which results in the formation of ferrocene, carbon monoxide, and hydrogen gas. wikipedia.org
Reaction: Fe(CO)₅ + 2 C₅H₆ → Fe(C₅H₅)₂ + 5 CO + H₂ wikipedia.org
This route can be multi-staged and energy-intensive, sometimes forming a dinuclear intermediate complex, [π-(C₅H₅)Fe(CO)₂]₂, which then converts to ferrocene upon further reaction or thermolysis. google.com
Direct Synthesis from Metallic Iron
Strategies for Derivatization and Functionalization of Ferrocene
The aromatic nature of the cyclopentadienyl rings in ferrocene allows it to undergo a variety of substitution reactions, similar to benzene (B151609). magritek.com Modern synthetic chemistry has focused on developing highly efficient and selective methods for introducing functional groups onto the ferrocene scaffold.
Transition-metal-catalyzed direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for synthesizing ferrocene derivatives. researchgate.netrsc.org These methods create new bonds directly from a C-H bond, avoiding the need for pre-functionalized substrates often required in traditional cross-coupling reactions. snnu.edu.cn Catalysts based on palladium, rhodium, iridium, and other precious metals have been successfully employed. snnu.edu.cnsioc-journal.cn
A key challenge in C-H functionalization is controlling the regioselectivity due to the presence of multiple identical C-H bonds. researchgate.net This is often achieved by using a directing group attached to the ferrocene core, which coordinates to the metal catalyst and guides the functionalization to a specific ortho C-H bond. Amide groups are one common class of directing groups used in these transformations. researchgate.net Furthermore, the development of asymmetric C-H functionalization has enabled the synthesis of planar chiral ferrocenes, which are highly valuable as ligands in asymmetric catalysis. snnu.edu.cnsioc-journal.cnacs.org
Table 2: Examples of Transition Metals Used in Ferrocene C-H Functionalization
| Metal Catalyst | Type of Functionalization | Key Advantages | Reference(s) |
| Palladium (Pd) | Acylation, Arylation | High efficiency; enables enantioselective reactions. | snnu.edu.cn, acs.org |
| Iridium (Ir) | Borylation | High regioselectivity for meta-position. | researchgate.net |
| Rhodium (Rh) | Various | Used in asymmetric synthesis of planar chiral ferrocenes. | snnu.edu.cn, sioc-journal.cn |
| Copper (Cu) | Sulfonylation | Utilizes directing groups for oxidative cross-coupling. | researchgate.net |
The formation of new carbon-carbon bonds on the ferrocene skeleton is fundamental to creating more complex and functional molecules. researchgate.net
One of the most established methods is the Friedel-Crafts acylation . In this electrophilic substitution reaction, ferrocene reacts with an acylating agent, such as acetic anhydride (B1165640), in the presence of a Lewis acid or a strong protic acid like phosphoric acid, to produce acetylferrocene (B1663952). magritek.comazom.com This reaction introduces a new carbon-carbon bond and provides a gateway to further chemical transformations.
Another powerful strategy involves the lithiation of ferrocene. Using reagents like n-butyllithium, one or both cyclopentadienyl rings can be deprotonated to form mono- or dilithioferrocene. numberanalytics.com These lithiated intermediates are potent nucleophiles that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to form new C-C bonds. numberanalytics.com
Modern cross-coupling reactions , often catalyzed by palladium, have also been extensively applied. Ferrocene-based phosphine (B1218219) ligands are particularly effective in these reactions, facilitating the coupling of various organic fragments to build complex molecular architectures. researchgate.net Recent advances include the direct C-H acylation of ferrocene derivatives, catalyzed by palladium, which provides a concise route to acyl-substituted ferrocenes with high enantioselectivity. acs.org
Carbon-Carbon Bond Formation Reactions
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, has been successfully applied to the synthesis of ferrocene derivatives. This method allows for the introduction of aryl and other substituents onto the cyclopentadienyl rings. For instance, palladium-catalyzed Suzuki coupling reactions of [CpFe(p-CH3-C6H4-Cl)]PF6 and [CpFe(p-Cl-C6H4-Cl)]PF6 with various polyarylboronic acids have been shown to produce cationic cyclopentadienyliron complexes of biaryl derivatives in good yields (37–73%). researchgate.net This approach provides an alternative to the harsher conditions of the Bolesova-Nesmeyanov reaction for creating [CpFe(arene)]PF6 complexes. researchgate.net
The mechanism of these reactions involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, the use of specific phosphine ligands can influence the efficiency of the coupling process.
Alkylation and Arylation Reactions
Direct alkylation and arylation of the ferrocene core represent another important class of synthetic transformations. Ferrocene can undergo reactions characteristic of highly reactive aromatic systems, including alkylation, acylation, and arylation. cdnsciencepub.com Friedel-Crafts type reactions can introduce alkyl groups, although the introduction of an alkyl group can facilitate further alkylation in the same ring. cdnsciencepub.com Aralkylation can be achieved by reacting ferrocene with substituted carbinols in the presence of a Lewis acid. cdnsciencepub.com
More recently, iron-catalyzed methods have been developed for the ortho-alkylation and -arylation of ferrocene derivatives bearing an ortho-directing group. acs.orgscispace.comthieme-connect.com These reactions can produce 1,2-disubstituted ferrocenes in high yields. acs.org For example, the iron-catalyzed ortho-arylation of ferrocenoylamide derivatives with Grignard reagents in the presence of a phosphine ligand and an additive like ZnCl₂·TMEDA can afford the desired products in yields up to 94%. acs.org While many of these methods produce racemic mixtures, the use of chiral ligands, such as (R,R)-Chiraphos, has enabled the first enantioselective ortho-phenylation of ferrocene derivatives. thieme-connect.com
| Reaction Type | Catalyst/Reagent | Substituent Introduced | Yield | Reference |
| Suzuki-Miyaura Coupling | Pd catalyst, Polyarylboronic acids | Aryl | 37-73% | researchgate.net |
| Iron-Catalyzed Arylation | Fe(acac)₃, dppe, PhMgBr, ZnBr₂·TMEDA | Phenyl | 84% | acs.org |
| Iron-Catalyzed Alkylation | Fe(acac)₃, dppe, EtMgBr, ZnBr₂·TMEDA | Ethyl | 48% | acs.org |
Introduction of Heteroatom Substituents (e.g., Nitrogen, Phosphorus)
The incorporation of heteroatoms such as nitrogen and phosphorus into the ferrocene framework is crucial for developing ligands for asymmetric catalysis and materials with specific electronic properties.
Nitrogen-Substituted Ferrocenes: Several methods exist for synthesizing nitrogen-containing ferrocenes. Copper(I) iodide-mediated Ullmann-type coupling reactions of iodoferrocene and 1,1'-diiodoferrocene with various nitrogen-containing nucleophiles provide a general route to N-substituted ferrocenes that are otherwise difficult to prepare. thieme-connect.comresearchgate.netthieme-connect.com Aza-Wittig methodologies have also proven versatile for preparing a wide range of ferrocenes with nitrogen functionalities, including ferrocenophanes and ferrocenyl-substituted heterocycles like pyrazines, quinolines, and imidazoles. researchgate.net Furthermore, multicomponent reactions have emerged as a powerful tool for the synthesis of ferrocene-based heterocycles, offering simple and rapid procedures. ingentaconnect.comresearchgate.net For example, a TsOH-catalyzed three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water has been developed for the efficient synthesis of 4-ferrocenylquinoline derivatives. rsc.org
Phosphorus-Substituted Ferrocenes: The synthesis of phosphorus-containing ferrocenes is of great interest due to their application as ligands in catalysis. nih.gov Anionic phospho-Fries rearrangement has been successfully applied to ferrocene chemistry, providing access to 1,2-P,O-substituted ferrocenes. researchgate.net This rearrangement can be performed on ferrocenyl phosphates and related compounds by treatment with a strong base like lithium diisopropylamide. researchgate.net
| Heteroatom | Synthetic Method | Key Reagents | Product Type | Reference |
| Nitrogen | Ullmann-type Coupling | Iodoferrocene, CuI, N-nucleophile | N-Aryl/Alkyl Ferrocenes | thieme-connect.comresearchgate.net |
| Nitrogen | Aza-Wittig Reaction | Iminophosphoranes | Ferrocenyl Heterocycles | researchgate.net |
| Nitrogen | Multicomponent Reaction | Ferrocenylacetylene, Aldehyde, Amine | Ferrocenyl-quinolines | rsc.org |
| Phosphorus | phospho-Fries Rearrangement | Ferrocenyl phosphate, LDA | 1,2-P,O-substituted Ferrocenes | researchgate.net |
Synthesis of Planar Chiral Ferrocenes
Planar chiral ferrocenes are a privileged class of ligands and catalysts in asymmetric synthesis. nih.govchinesechemsoc.orgchinesechemsoc.orgsioc-journal.cnsnnu.edu.cncapes.gov.brsioc-journal.cn Their synthesis has been a major focus of research, with transition-metal-catalyzed enantioselective C-H activation emerging as a highly efficient strategy. chinesechemsoc.orgsioc-journal.cn
Various transition metals, including palladium, rhodium, iridium, and cobalt, have been employed to catalyze the asymmetric functionalization of ferrocene C-H bonds. chinesechemsoc.orgsioc-journal.cnsnnu.edu.cn These reactions often utilize a directing group on the ferrocene substrate to guide the metal catalyst and a chiral ligand to induce enantioselectivity. chinesechemsoc.org For example, cobalt-catalyzed enantioselective C-H acyloxylation and C(sp²)–C(sp³) bond formation have been developed for the synthesis of oxy-substituted and alkylated planar chiral ferrocenes, respectively, with high yields and excellent enantioselectivity. chinesechemsoc.orgchinesechemsoc.org
Palladium-catalyzed reactions have also been extensively studied. For instance, a Pd(0)-catalyzed tandem intermolecular syn-carbopalladation/asymmetric C–H alkenylation of N-ferrocenyl propiolamides with aryl iodides, using BINOL-derived phosphoramidite (B1245037) ligands, generates planar chiral ferrocene[1,2-d]pyrrolinones with up to 95% ee. rsc.org Furthermore, strategies for the simultaneous induction of both planar and central chirality have been developed, such as the rhodium-catalyzed asymmetric ring-opening of 1,4-epoxy-1,4-dihydronaphthalenylferrocenes to produce chiral ferrocenyl aminoalcohols. wiley.com The development of methods for synthesizing ferrocenes with both axial and planar chirality has also been achieved through palladium/chiral norbornene cooperative catalysis. acs.orgacs.org
| Catalyst System | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |
| Cobalt/Salox/Phosphine Oxide | C-H Acyloxylation | Oxy-substituted planar chiral ferrocenes | 90–99% | chinesechemsoc.org |
| Cobalt/Chiral Ligand | C(sp²)–C(sp³) Bond Formation | Alkylated planar chiral ferrocenes | up to 90% | chinesechemsoc.org |
| Palladium/Phosphoramidite | syn-Carbopalladation/C-H Alkenylation | Planar chiral ferrocene[1,2-d]pyrrolinones | up to 95% | rsc.org |
| Rhodium/Phosphine-Olefin | Asymmetric Ring-Opening | Chiral ferrocenyl aminoalcohols | up to 99:1 e.r. | wiley.com |
Multicomponent and One-Pot Synthesis Approaches
Multicomponent reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials. ingentaconnect.comresearchgate.net These strategies have been effectively applied to the synthesis of complex ferrocene derivatives.
For instance, an efficient one-pot, three-component domino amination/alkynylation reaction using a single Cu(I) catalyst in water has been reported for the synthesis of ferrocene-tagged propargyl amine derivatives with excellent yields. rsc.org MCRs have also been widely used to construct ferrocene-based heterocycles, which are of interest for their potential biological activities. ingentaconnect.comresearchgate.net A TfOH-catalyzed three-component reaction of 2-aryl-N-sulfonyl aziridines, ferrocene, and formaldehyde (B43269) provides access to ferrocene analogues of the tetrahydroisoquinoline scaffold. uniovi.es
One-pot approaches have also been utilized for the functionalization of materials. For example, ferrocene-functionalized polymer brushes have been grafted onto gold substrates in a one-pot process combining surface-initiated atom transfer radical polymerization (SI-ATRP) and "click chemistry". acs.org Similarly, large gold nanoparticles functionalized with ferrocene ligands have been synthesized in a one-pot reaction where ferrocene acts as both a reducing agent and a stabilizer. nih.gov
Synthesis of Diverse Cyclopentadienyl Iron Complexes beyond Bis(cyclopentadienyl)iron
While ferrocene (bis(cyclopentadienyl)iron) is the most well-known cyclopentadienyl iron complex, a diverse range of other complexes exist, most notably half-sandwich complexes where the iron atom is coordinated to only one cyclopentadienyl ligand.
The cyclopentadienyliron dicarbonyl dimer, [CpFe(CO)₂]₂, is a key starting material for many of these complexes. ontosight.aiwikipedia.orgchemimpex.com It is a dark reddish-purple crystalline solid that can be synthesized by the reaction of iron pentacarbonyl with dicyclopentadiene (B1670491). wikipedia.org This dimer exists in solution as a mixture of cis, trans, and open isomers that interconvert rapidly. wikipedia.org
From this dimer and other precursors, a variety of half-sandwich complexes can be prepared. These include piano-stool complexes of the type (Cp-NHC)Fe(CO)I, which have been synthesized from Fe(CO)₄I₂ and cyclopentadienyl-functionalized N-heterocyclic carbene ligands. unl.pt Other examples are the staple starting materials MCl(dppe)(η⁵-C₅R₅) (M = Fe, Ru; R = H, CH₃), which are valuable for their synthetic versatility. researchgate.net The synthesis of cationic half-sandwich iron(II) cyclopentadienyl complexes with various ligands, such as maleimide (B117702) and phosphines, has also been explored for potential anticancer applications. nih.gov
Ligand Exchange Reactions and Their Applications
Ligand exchange is a fundamental reaction in organometallic chemistry and provides a primary route to diversify cyclopentadienyl iron complexes. scirp.org In these reactions, one or more ligands coordinated to the iron center are replaced by new ligands.
One of the classic examples is the exchange of a cyclopentadienyl ring in ferrocene for an arene ligand, typically in the presence of a Lewis acid like aluminum chloride, to form cationic [Fe(Cp)(arene)]⁺ complexes. scirp.org The reactivity in these exchanges can be influenced by substituents on the benzene ring. scirp.org
Ligand exchange is also crucial for the synthesis of half-sandwich complexes. For instance, in tricarbonyl(η⁴-cyclopentadienone)iron complexes, a sequential exchange of a carbonyl ligand for a hydrido ligand (using NaOH) and then an iodo ligand can be performed. nih.gov Photochemical methods can also induce ligand exchange. Irradiation of [(η⁵-C₆H₇)Fe(η-C₆H₆)]⁺ in acetonitrile (B52724) leads to the substitution of the benzene ligand. researchgate.net Similarly, photochemical ligand exchange on ferrocene with phenolic reactants under microwave irradiation can produce [Fe(Cp)(ArOH)] complexes. researchgate.net
The reactivity of half-sandwich complexes can be tuned by ligand exchange. For example, the chloride ligand in iPrbPzCpFeCl can be exchanged for an alkoxide or benzyl (B1604629) group, or for a more labile triflate group to facilitate further reactions, such as the introduction of an azide (B81097) ligand. rsc.org These ligand exchange reactions are essential for synthesizing new catalysts and functional materials. For example, bimetallic half-sandwich iron complexes with carbene substituents have been prepared, and their reactivity in further ligand exchange reactions has been studied. rsc.org
| Starting Complex | Reagents | Exchanged Ligand(s) | Product Complex Type | Reference |
| Ferrocene | Arene, AlCl₃ | Cyclopentadienyl | [Fe(Cp)(arene)]⁺ | scirp.org |
| Tricarbonyl(cyclopentadienone)iron | NaOH, Iodopentane | Carbonyl | Dicarbonyl(hydroxycyclopentadienyl)iodoiron | nih.gov |
| iPrbPzCpFeCl | KOtBu or KBn | Chloride | iPrbPzCpFeOtBu or iPrbPzCpFeBn | rsc.org |
| iPrbPzCpFeCl | AgOTf, then NaN₃ | Chloride, then Triflate | iPrbPzCpFeN₃ | rsc.org |
Formation of Iron-Carbonyl Cyclopentadienyl Complexes
Cyclopentadienyliron carbonyl complexes are a cornerstone of organometallic chemistry, with the dicarbonyl dimer, [CpFe(CO)₂]₂, often referred to as Fp₂, being a primary starting material. The synthesis of this dimer was first reported in 1955 and remains a common method today. It involves the reaction of iron pentacarbonyl (Fe(CO)₅) with dicyclopentadiene. In this process, the dicyclopentadiene undergoes thermal cracking to produce cyclopentadiene, which then reacts with the iron pentacarbonyl, leading to the loss of carbon monoxide (CO) and the formation of a hydride intermediate before yielding the final dimer. wikipedia.org The resulting molecule, formulated as (η⁵-C₅H₅)(OC)₂Fe−Fe(CO)₂(η⁵-C₅H₅), features an iron-iron bond and exists as a mixture of cis and trans isomers in equilibrium. wikipedia.org
From this dimer and other precursors, a variety of monomeric cyclopentadienyliron carbonyl complexes, often denoted as Fp derivatives (Fp = (η⁵-C₅H₅)Fe(CO)₂), can be synthesized. These syntheses often involve the cleavage of the Fp₂ dimer or substitution reactions on related monomers.
A common precursor for many Fp-derivatives is the halide complex, (η⁵-C₅H₅)Fe(CO)₂I (FpI). For instance, FpI can undergo photolysis in the presence of aminophthalimides and diisopropylamine (B44863), followed by a reaction with thiophosgene, to produce cyclopentadienyl iron dicarbonyl (η¹-N-phthalimidato) complexes that contain an isothiocyanate function. acs.org Another approach involves the reaction of FpI with lithiated reagents, such as o-substituted hybrid phenylphosphines like PPh₂(o-C₆H₄NHLi). This reaction yields a chelated neutral complex, (η⁵-C₅H₅)Fe(CO)[C(O)NH(o-C₆H₄)PPh₂-C,P-η²], through nucleophilic attack at a carbonyl carbon. researchgate.net
Cationic Fp complexes are also valuable synthetic intermediates. The labile diethyl ether complex, [CpFe(CO)₂(Et₂O)]BF₄, can be synthesized in high yield by reacting [CpFe(CO)₂]BF₄ with an excess of diethyl ether at low temperatures. ku.ac.ke This ether ligand is easily displaced, allowing for the synthesis of a wide range of other complexes. For example, its reaction with 1-aminoalkanes and α,ω-diaminoalkanes leads to the formation of novel amine and bimetallic diamine-bridged complexes, respectively. ku.ac.ke Similarly, the reaction of (η⁵-C₅H₅)Fe(CH₃)(CO)₂ with triphenylphosphine (B44618) (PPh₃) results in the migration of the methyl group to a carbonyl ligand, forming an acetyl group and yielding the product [(η⁵-C₅H₅)Fe(COCH₃)(CO)(PPh₃)]. testbook.com
The versatility of Fp chemistry is further demonstrated by the synthesis of complexes with specialized ligands. Piano-stool iron(II) complexes bearing bidentate cyclopentadienyl-functionalized N-heterocyclic carbene (NHC) ligands, with the general formula (Cp-NHC)Fe(CO)I, have been prepared by reacting Fe(CO)₄I₂ with the appropriate Cp-NHC ligand. unl.pt Photochemical methods can also be employed, as seen in the irradiation of a mixture of (η⁵-C₅H₅)Fe(CO)₂SiR₃ and (η⁵-C₅H₅)Fe(CO)₂Me, which facilitates the formation of a silicon-carbon bond. nih.gov
The table below summarizes various synthetic methods for forming iron-carbonyl cyclopentadienyl complexes.
| Precursor(s) | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Iron pentacarbonyl, Dicyclopentadiene | Thermal reaction | Cyclopentadienyliron dicarbonyl dimer ([CpFe(CO)₂]₂) | wikipedia.org |
| CpFe(CO)₂I, 3- or 4-aminophthalimide | 1. Photolysis, diisopropylamine 2. Thiophosgene, triethylamine | CpFe(CO)₂(η¹-N-phthalimidato) isothiocyanate complexes | acs.org |
| (η⁵-C₅H₅)Fe(CO)₂I, PPh₂(o-C₆H₄NHLi) | Room temperature | (η⁵-C₅H₅)Fe(CO)[C(O)NH(o-C₆H₄)PPh₂-C,P-η²] | researchgate.net |
| Fe(CO)₄I₂, Cyclopentadienyl-functionalized NHC ligand | Reaction in solution | (Cp-NHC)Fe(CO)I | unl.pt |
| [CpFe(CO)₂]BF₄, Diethyl ether | Low temperature | [CpFe(CO)₂(Et₂O)]BF₄ | ku.ac.ke |
| (η⁵-C₅H₅)Fe(CH₃)(CO)₂, PPh₃ | Ligand substitution | [(η⁵-C₅H₅)Fe(COCH₃)(CO)(PPh₃)] | testbook.com |
Synthesis of Ferrocene-Conjugated Metal Complexes
The synthesis of molecules incorporating a ferrocene unit into a larger conjugated system with other metals has attracted significant interest due to their unique electronic, optical, and catalytic properties. These heterobimetallic complexes are typically prepared by functionalizing the cyclopentadienyl rings of ferrocene with ligands capable of coordinating to a second metal center.
A common strategy involves the use of ferrocene-based polydentate ligands. For example, 1,1'-bis(diphenylphosphino)ferrocene (dppf) is a widely used chelating ligand. It can be prepared from the dilithioferrocene-TMEDA adduct and subsequently reacted with metal halides like MCl₂ (where M = Ni, Pd) to form heterobimetallic complexes of the type M(dppf)Cl₂. wixsite.com Similarly, a ferrocene-based bisphosphine-diamine ligand has been used to synthesize novel heterobimetallic complexes containing palladium, platinum, and copper, designed for potential applications in cooperative catalysis. acs.org
Another approach utilizes ligands attached to the ferrocene core that can bridge two metal centers. The 1,1'-ferrocenedithiolato (S₂fc) ligand, derived from 1,1'-dimercaptoferrocene, can react with various metal precursors. For example, its reaction with [NiCl₂(PMe₂Ph)₂] affords a Ni-Fe heterobimetallic complex, [Ni(S₂fc)(PMe₂Ph)], which features a dative bond from the iron center to the nickel. acs.org In contrast, reaction with [MCl₂(dppe)] (M = Ni, Pd, Pt) yields complexes of the formula [M(S₂fc)(dppe)] that lack a direct metal-metal bond. acs.org
Schiff base chemistry provides a versatile route to ferrocene-conjugated complexes. Ferrocene carboxaldehyde can be condensed with various amines to create ferrocenyl-Schiff base ligands. These ligands can then be used to chelate a second metal ion. For instance, a ferrocene–Schiff base derived from DL-alaninol was used to create a ferrocene–palladium (II) complex. mdpi.com Other examples include ferrocene-containing bis-iminophenolate ligands that coordinate to metals like tin, cobalt, and nickel, and ferrocene-containing Schiff bases that form complexes with copper and nickel. mdpi.com Ferrocene-conjugated copper(II) complexes have also been prepared from a reduced Schiff base of ferrocene carboxaldehyde and L-methionine, in conjunction with phenanthroline-based ligands. acs.org
The table below presents selected examples of synthetic methods for ferrocene-conjugated metal complexes.
| Ferrocene Precursor/Ligand | Metal Reagent | Product Type | Reference |
|---|---|---|---|
| 1,1'-bis(diphenylphosphino)ferrocene (dppf) | MCl₂ (M = Ni, Pd) | Heterobimetallic complex M(dppf)Cl₂ | wixsite.com |
| 1,1'-Ferrocenedithiol (fc(SH)₂) | [NiCl₂(PMe₂Ph)₂] | Ni-Fe heterobimetallic complex with Fe→Ni dative bond | acs.org |
| 1,1'-Ferrocenedithiol (fc(SH)₂) | [MCl₂(dppe)] (M = Ni, Pd, Pt) | 1,1'-Ferrocenedithiolato-diphosphine complex [M(S₂fc)(dppe)] | acs.org |
| Ferrocene carboxaldehyde + DL-alaninol | Palladium(II) source | Ferrocene-Schiff base-Palladium(II) complex | mdpi.com |
| Ferrocenyl-containing O,N-chelating Schiff base ligands | SnCl₂, Co(II), Ni(II) salts | Ferrocene-containing bis-iminophenolate complexes | mdpi.com |
| Reduced Schiff base (Fc-metH) from Ferrocene carboxaldehyde and L-methionine | Cu(NO₃)₂, Phenanthroline bases | Ferrocene-conjugated Copper(II) complexes | acs.org |
| (E)-(η⁵-C₅H₄)-(CH=CH)-(C₆H₄)-CN | [RuCp(PPh₃)₂]⁺ or [FeCp(CO)₂]⁺ | Ferrocenyl-vinyl-aryl-nitrile bridged Ru or Fe complexes | researchgate.net |
Reactivity and Reaction Mechanisms of Cyclopentadienyl Iron Complexes
Aromatic Reactivity of Ferrocene (B1249389)
The cyclopentadienyl (B1206354) (Cp) rings in ferrocene possess six π-electrons each, conforming to Hückel's rule for aromaticity. wikipedia.org This electron-rich nature makes ferrocene highly susceptible to electrophilic attack, with a reactivity that has been estimated to be orders of magnitude greater than that of benzene (B151609). stackexchange.comaskfilo.comgla.ac.uk Consequently, ferrocene participates in a wide range of electrophilic aromatic substitution reactions, many under milder conditions than those required for benzene. askfilo.com
Due to the high electron density of the cyclopentadienyl rings, electrophiles readily attack the ferrocene nucleus, leading to the substitution of a hydrogen atom with an electrophilic group. magritek.comstackexchange.com This reactivity has been harnessed to synthesize a vast array of ferrocene derivatives.
Friedel-Crafts acylation is a classic example of ferrocene's aromatic reactivity and is a common method for introducing acyl groups onto the cyclopentadienyl rings. cdnsciencepub.com The reaction is typically carried out by treating ferrocene with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, in the presence of a Lewis or mineral acid catalyst. utahtech.eduthermofisher.com
A frequently performed procedure involves reacting ferrocene with acetic anhydride using phosphoric acid as a catalyst. thermofisher.comaiinmr.com This reaction yields acetylferrocene (B1663952) as the primary, monosubstituted product. If the reaction is allowed to proceed further or under more forcing conditions, disubstitution can occur to form 1,1'-diacetylferrocene. utahtech.edu The acyl group is deactivating, which helps to control the reaction, often allowing for the clean isolation of the mono-acylated product. thermofisher.com
Table 1: Products of Ferrocene Acylation
| Reactants | Catalyst | Product(s) |
|---|---|---|
| Ferrocene, Acetic Anhydride | Phosphoric Acid (H₃PO₄) | Acetylferrocene, 1,1'-Diacetylferrocene |
| Ferrocene, Acetyl Chloride | Aluminum Chloride (AlCl₃) | Acetylferrocene, 1,1'-Diacetylferrocene |
Ferrocene can be sulfonated to introduce sulfonic acid groups onto its rings. This reaction is typically achieved by treating ferrocene with a strong sulfonating agent. A common method involves the use of chlorosulfonic acid, often in a solvent like acetic anhydride. acs.orgacs.org The reaction can lead to the formation of ferrocenesulfonic acid and, with sufficient reagent, 1,1'-ferrocenedisulfonic acid. acs.orgnsf.govnih.gov These sulfonated derivatives are often isolated as more stable salts, such as ammonium (B1175870) or triethylammonium (B8662869) salts, which enhances their stability and solubility in polar solvents. acs.orgacs.orgnih.gov The electron-withdrawing nature of the sulfonate group makes the disubstituted product more difficult to form and easier to oxidize than the monosubstituted version. researchgate.net
The aminomethylation of ferrocene, a type of Mannich reaction, introduces an aminomethyl group onto a cyclopentadienyl ring. wikipedia.org This is typically accomplished by reacting ferrocene with formaldehyde (B43269) and a secondary amine, such as dimethylamine, in the presence of an acid like acetic acid or phosphoric acid. acs.orgidsi.md The product of this reaction is N,N-dimethylaminomethylferrocene. wikipedia.orgacs.org This derivative is a valuable synthetic intermediate, as the aminomethyl group can be further converted into other functional groups, such as hydroxymethyl or formyl groups, or used to prepare quaternary ammonium salts. acs.orgidsi.mdresearchgate.net
The mechanism of electrophilic aromatic substitution on ferrocene is distinct from that of benzene and accounts for its heightened reactivity. wikipedia.org It is widely proposed that the initial step involves the attack of the electrophile (E⁺) not directly on the cyclopentadienyl ring, but on one of the filled d-orbitals of the iron atom. wikipedia.orgcdnsciencepub.com
This initial interaction forms an intermediate complex which then rearranges. The electrophile migrates from the metal center to a carbon atom on one of the rings, breaking the aromaticity of that ring and forming a Wheland-type intermediate, also known as a sigma complex or arenium ion. wikipedia.orgresearchgate.net This cationic intermediate is significantly stabilized by the participation of the iron atom, which can donate electron density to the electron-deficient ring. oup.combloomtechz.com The final step is the deprotonation of the ring by a weak base, which restores the aromaticity and yields the substituted ferrocene product.
Computational studies suggest that the electrophile can approach the ferrocene molecule from the outside (exo path) or from between the rings (endo path), with the exo path being the major route for hard electrophiles. rsc.org This multi-step mechanism, involving the stabilizing role of the central iron atom, explains why ferrocene undergoes electrophilic substitution much more readily than benzene. gla.ac.ukcdnsciencepub.com
Electrophilic Aromatic Substitution Reactions
Sulfonation
Metallation Reactions (e.g., Lithiation to 1,1′-Dilithioferrocene)
In addition to electrophilic substitution, ferrocene readily undergoes metallation, which involves the replacement of a ring hydrogen with a metal atom. wikipedia.orgvpscience.org The most significant of these is lithiation.
When ferrocene is treated with an excess of a strong base like n-butyllithium, particularly in the presence of a chelating agent such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), deprotonation occurs on both rings to yield 1,1′-dilithioferrocene. wikipedia.orgwikipedia.orgoup.com Interestingly, the reaction tends to produce the dilithiated species even when stoichiometric amounts of butyllithium (B86547) are used. wikipedia.org The synthesis of monolithioferrocene requires specific conditions, such as the use of the bulkier base tert-butyllithium. wikipedia.org
1,1′-Dilithioferrocene is an exceptionally versatile and widely used synthetic intermediate in organometallic chemistry. wikipedia.orgdtic.mil It acts as a powerful dinucleophile, reacting with a wide variety of electrophiles to introduce two substituents, one on each ring, in a single process. wikipedia.org This has been exploited for the synthesis of numerous 1,1'-disubstituted ferrocene derivatives, including those with phosphorus, silicon, sulfur, or halogen substituents, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf). wikipedia.orgtandfonline.com
Redox Chemistry: Ferrocene/Ferrocenium (B1229745) Couple
The redox chemistry of ferrocene is dominated by the stable and reversible ferrocene/ferrocenium couple. This behavior is a cornerstone of its utility in various chemical fields, particularly as an electrochemical standard. wikipedia.orgmdpi.com The electronic structure of ferrocene contributes to its high stability, and its straightforward, well-behaved one-electron redox change has made it an iconic molecule in organometallic electrochemistry. binghamton.educonsensus.app
One-Electron Oxidation to Ferrocenium Cation
Ferrocene readily undergoes a one-electron oxidation to form the corresponding ferrocenium cation, [Fe(C₅H₅)₂]⁺. researchgate.netresearchgate.net This process involves the removal of an electron from the iron center, changing its oxidation state from +2 in ferrocene to +3 in the ferrocenium cation. This oxidation is chemically reversible and can be achieved using mild oxidizing agents. consensus.appresearchgate.net The transformation is visually indicated by a color change from the orange of a ferrocene solution to the characteristic blue of the ferrocenium cation. consensus.app The resulting ferrocenium cation is relatively stable in air and can be used as a mild chemical oxidant. binghamton.edu Ferrocenium tetrafluoroborate (B81430) is a commonly used reagent that exemplifies this stable oxidized form. wikipedia.org
The general reaction for the one-electron oxidation is: Fe(C₅H₅)₂ (ferrocene) ⇌ [Fe(C₅H₅)₂]⁺ (ferrocenium) + e⁻ rjpbcs.com
Substituents on the cyclopentadienyl rings can modulate the oxidation potential. Electron-donating groups, like in decamethylferrocene, make the complex easier to oxidize (a lower oxidation potential), while electron-withdrawing groups like an acetyl group make it more difficult to oxidize (a higher oxidation potential). mdpi.com
Electrochemical Behavior and Reversibility
The ferrocene/ferrocenium redox couple is distinguished by its remarkably reversible electrochemical behavior. wikipedia.org This reversibility means that the electron transfer process is fast and kinetically uncomplicated, allowing for its widespread use as an internal standard for referencing potentials in non-aqueous electrochemistry. consensus.appoup.com The redox reaction is a diffusion-controlled single-electron transfer process. researchgate.netrjpbcs.com
The standard potential for the Fc⁺/Fc couple is approximately 0.64 V versus the Normal Hydrogen Electrode (NHE), although other values have been reported depending on the solvent and experimental conditions. wikipedia.org When measured against a saturated calomel (B162337) electrode (SCE), the half-wave potential (E₁/₂) is often cited as being around 0.31 V to 0.4 V. wikipedia.orgconsensus.app
The ideal electrochemical reversibility is characterized by several features in cyclic voltammetry:
The ratio of the anodic to cathodic peak currents (ipa/ipc) is close to one. rjpbcs.com
The peak separation (ΔEp = Epa - Epc) is close to the theoretical value for a one-electron process.
The peak currents are proportional to the square root of the scan rate. rjpbcs.com
This ideal behavior has been observed in various organic solvents, such as acetonitrile (B52724) and dichloromethane, as well as in ionic liquids. researchgate.netoup.com The stability and predictable electrochemical response of the ferrocene/ferrocenium system have been harnessed to control electron-transfer processes in electrochemical and photochemical systems. wikipedia.org
| Parameter | Value | Reference Electrode | Solvent/Medium | Citation |
|---|---|---|---|---|
| Standard Potential (E°) | ~0.64 V | NHE | Not specified | wikipedia.org |
| Half-wave Potential (E₁/₂) | ~0.4 V | SCE | Not specified | wikipedia.org |
| Half-wave Potential (E₁/₂) | 0.31 V | SCE | Ethanol/Water (9:1) | consensus.app |
| Oxidation Potential (1-Hexadecanoylferrocene) | 0.25 V | Fc⁺/Fc | Dichloromethane | rsc.org |
| Oxidation Potential (1-Hexadecylferrocene) | -0.05 V | Fc⁺/Fc | Dichloromethane | rsc.org |
Ligand Substitution and Dissociative/Associative Mechanisms
Ligand substitution in cyclopentadienyl iron complexes, as in many organometallic compounds, can proceed through different mechanistic pathways. The two primary limiting mechanisms are the dissociative (D) and associative (A) pathways. wikipedia.orgilpi.com The preferred mechanism is often dictated by the electron count of the complex; 18-electron complexes, which are coordinatively saturated, tend to favor dissociative pathways, while complexes with fewer than 18 electrons can undergo associative substitution. wikipedia.orglibretexts.org
A dissociative mechanism is analogous to an Sₙ1 reaction in organic chemistry. wikipedia.org It involves a slow, rate-determining step where a ligand first dissociates from the metal center, creating a coordinatively unsaturated, lower-coordinate intermediate. This intermediate then rapidly reacts with an incoming ligand to form the final product. wikipedia.orgilpi.com The entropy of activation for this process is characteristically positive, reflecting the increase in disorder during the rate-determining step. wikipedia.org
An associative mechanism resembles an Sₙ2 reaction. wikipedia.org In this pathway, the incoming nucleophilic ligand attacks the metal center first, forming a detectable, higher-coordinate intermediate. Subsequently, a ligand is lost from this intermediate to yield the substituted product. differencebetween.com This mechanism is more common for coordinatively unsaturated complexes (e.g., 16-electron square planar complexes) and is characterized by a negative entropy of activation. wikipedia.org
For 18-electron cyclopentadienyl iron complexes, a purely associative mechanism would require passing through an unfavorable 20-electron intermediate. ilpi.com However, associative substitution can occur if it is preceded by a change in the hapticity of the cyclopentadienyl ligand, a phenomenon known as "ring slippage". libretexts.orgilpi.com The Cp ligand can shift from an η⁵-coordination (donating 5 electrons) to an η³-coordination (donating 3 electrons). This change reduces the electron count at the metal center by two, creating a vacant coordination site and allowing the incoming ligand to associate without violating the 18-electron rule. ilpi.com
| Characteristic | Dissociative (D) Mechanism | Associative (A) Mechanism | Citation |
|---|---|---|---|
| Analogy | Sₙ1 | Sₙ2 | wikipedia.orgwikipedia.org |
| Intermediate | Decreased coordination number (e.g., 16-electron) | Increased coordination number (e.g., 20-electron or 18-electron via ring slip) | ilpi.comilpi.com |
| Rate-Determining Step | Ligand dissociation | Ligand association (attack by nucleophile) | wikipedia.orgdifferencebetween.com |
| Typical Reactant | Coordinatively saturated (18e⁻) | Coordinatively unsaturated (<18e⁻) | wikipedia.orgdifferencebetween.com |
| Entropy of Activation (ΔS‡) | Positive | Negative | wikipedia.orgwikipedia.org |
Reactivity of Coordinated Diene Ligands (e.g., Cyclohexadiene-Iron Tricarbonyl)
The coordination of a diene, such as 1,3-cyclohexadiene, to an iron tricarbonyl fragment significantly alters the diene's reactivity. The [Fe(CO)₃] moiety acts as a protecting group and a powerful stereodirecting auxiliary. uwindsor.ca A key aspect of the reactivity of tricarbonyl(η⁴-cyclohexadiene)iron complexes is the ability to generate a stable cationic tricarbonyl(η⁵-cyclohexadienyl)iron complex, which is highly electrophilic. uwindsor.caresearchgate.net
Hydride Abstraction
Tricarbonyl(η⁴-1,3-cyclohexadiene)iron complexes can undergo hydride abstraction from one of the methylene (B1212753) groups of the diene ligand to form a cationic η⁵-cyclohexadienyliron complex. uwindsor.cachempedia.info This reaction is typically performed using the triphenylmethyl (trityl) cation, usually as its tetrafluoroborate salt (Ph₃C⁺BF₄⁻), as the abstracting agent. uwindsor.caresearchgate.net The reaction quantitatively yields the stable, metal-complexed η⁵-cyclohexadienylium cation. uwindsor.ca This transformation opens up the diene system, making it susceptible to attack by a wide range of nucleophiles. uwindsor.carsc.org
The general reaction is: (η⁴-C₆H₈)Fe(CO)₃ + Ph₃C⁺BF₄⁻ → [(η⁵-C₆H₇)Fe(CO)₃]⁺BF₄⁻ + Ph₃CH
The regioselectivity of hydride abstraction can be influenced by substituents on the diene ring. rsc.org
Nucleophilic Addition
The cationic tricarbonyl(η⁵-cyclohexadienyl)iron(1+) salt is a potent electrophile that readily reacts with a diverse array of nucleophiles. researchgate.netacademie-sciences.fr The nucleophilic attack is highly stereoselective, occurring exclusively on the face of the dienyl ring opposite to the bulky tricarbonyliron group. uwindsor.ca Furthermore, the addition is typically highly regioselective, with the nucleophile adding to one of the termini of the π-system to generate a neutral, 5-substituted η⁴-1,3-cyclohexadieneiron complex. uwindsor.ca
This reactivity has been exploited to form new carbon-carbon and carbon-heteroatom bonds. A wide variety of nucleophiles can be used, including:
Oxygen nucleophiles: Water, leading to hydrolysis to form dienone complexes if a methoxy (B1213986) substituent is present. researchgate.netrsc.org
Nitrogen nucleophiles: Amines and indoles. academie-sciences.frnih.gov
Carbon nucleophiles: Organocuprates, enolates, Grignard reagents, and electron-rich aromatic compounds like azulenes. nih.govthieme-connect.de
Sulfur nucleophiles: Thiols. academie-sciences.fr
This sequence of complexation, hydride abstraction, and nucleophilic addition provides a powerful method for the stereocontrolled functionalization of six-membered rings. uwindsor.cabath.ac.uk
Protonation of the Iron Center
Protonation directly at the iron center is a common pathway, often viewed as a simple form of oxidative addition. ethz.ch This process increases the formal oxidation state of the iron and can generate reactive metal hydride species. For instance, the protonation of ferrocene has been a subject of study, illustrating the ability of the iron center to interact with acids. ethz.ch While ferrocene itself is a stable compound, its protonation requires strong acids and the resulting ferrocenium ion can be prone to decomposition in solution. ethz.ch
The electronic properties of the ligands attached to the cyclopentadienyl iron moiety play a crucial role in the reactivity of the metal center. For example, the protonation of (σ-allyl)carbonyl(cyclopentadienyl)triphenylphosphineiron results in a cationic η-propene complex. rsc.org This reaction demonstrates how the iron center's basicity is sufficient to react with a proton, leading to a change in the coordination mode of the allyl ligand.
In some systems, the cyclopentadienyl ligand itself, or other coordinated ligands, can be the site of protonation. This is particularly true for complexes with pentamethylcyclopentadienyl (Cp) ligands, where ligand-centered protonation can lead to the formation of an η⁴-pentamethylcyclopentadiene (CpH) ligand. pnas.org While less common for standard cyclopentadienyl complexes, this pathway highlights the non-innocent nature of the Cp ligand. More complex reaction sequences can also be initiated by protonation. For example, the (cyclohexadienyl)iron complex, CpFe(η⁵-C₆H₇), reacts with acids like HBF₄·Et₂O in acetonitrile to yield the cationic acetonitrile complex [CpFe(MeCN)₃]⁺, a process initiated by protonation. researchgate.net
The stability and inertness of the bonds between iron and other ligands also affect protonation. Studies on cationic cyclopentadienyliron complexes with thio-, seleno-, and telluroether ligands show a high stability of the Fe-E bond (where E = S, Se, Te), suggesting that protonation is less likely to disrupt these bonds and more likely to occur at the metal center if it is sufficiently basic. roaldhoffmann.com
Table 1: Examples of Protonation Reactions in Cyclopentadienyl Iron Systems
| Starting Complex | Reagent | Product | Observations | Reference(s) |
|---|---|---|---|---|
| Ferrocene [Fe(C₅H₅)₂] | Strong Acid (e.g., HBF₄) | [Fe(C₅H₅)₂H]⁺ | Protonation at the iron center. | ethz.ch |
| (σ-Allyl)carbonyl(Cp)Fe(PPh₃) | Acid | [(η²-propene)carbonyl(Cp)Fe(PPh₃)]⁺ | Protonation of the iron center leads to a cationic propene complex. | rsc.org |
| CpFe(η⁵-C₆H₇) | HBF₄·Et₂O in MeCN | [CpFe(MeCN)₃]⁺ | A sequence initiated by protonation leads to ligand displacement. | researchgate.net |
Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions are powerful tools for forming cyclic compounds. The involvement of cyclopentadienyl iron complexes in these reactions is complex, as the iron moiety can either inhibit or facilitate the reaction depending on the nature of the complex and the reactants.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for creating six-membered rings. wikipedia.org When a diene is coordinated to an iron center, such as in (η⁴-diene)tricarbonyliron complexes, its reactivity in Diels-Alder reactions is typically suppressed. wiley-vch.de In this context, the tricarbonyliron fragment serves as a protecting group for the diene, preventing it from undergoing cycloadditions. wiley-vch.de
However, cyclopentadienyl iron complexes themselves can engage in other types of cycloadditions. For instance, (η¹-allyl)-Fp complexes (where Fp = CpFe(CO)₂) undergo [3+2] cycloadditions with electron-deficient alkenes. wiley-vch.de Similarly, cyclopentadienyliron dicarbonyl based complexes have been used to generate all-carbon 1,3-dipoles for formal [3+2] cycloadditions. digitellinc.com The reaction between dicarbonyl(η⁵-cyclopentadienyl)(η¹-indenyl)iron and dienophiles like maleic anhydride also proceeds via a [3+2] cycloaddition. acs.org The reduced reactivity compared to the analogous cyclopentadienyl-Fp complex supports a [4+2] cycloaddition pathway for the latter with electron-deficient alkenes. acs.org
Furthermore, iron complexes can act as catalysts for cycloaddition reactions. Chiral cyclopentadienyliron(II) complexes, including polymer-bound versions, have been shown to mediate asymmetric Diels-Alder reactions. thieme-connect.deresearchgate.net These catalysts activate the dienophile, facilitating its reaction with a diene like cyclopentadiene (B3395910).
An alternative approach involves using the cyclopentadienyl iron complex as a precursor to generate a reactive diene in situ. Visible-light irradiation of cationic sandwich complexes, such as [(C₅H₄R)Fe(arene)]⁺, leads to the decomposition of the complex and the release of free cyclopentadiene. researchgate.netresearchgate.net This photochemically generated cyclopentadiene can then be trapped by a suitable dienophile in a Diels-Alder reaction, offering a method for controlled diene generation. researchgate.net
Table 2: Cycloaddition Reactions Involving Cyclopentadienyl Iron Complexes
| Iron Complex Type | Reaction Type | Reactants | Product Type | Role of Iron Complex | Reference(s) |
|---|---|---|---|---|---|
| (η¹-Allyl)dicarbonyl(Cp)Fe | [3+2] Cycloaddition | Electron-deficient alkenes | Fp-substituted cyclopentanes | Reactant | wiley-vch.de |
| Dicarbonyl(Cp)(η¹-indenyl)Fe | [3+2] Cycloaddition | Maleic anhydride, tetracyanoethylene | Benzonorbornene derivatives | Reactant | acs.org |
| Dicarbonyl(Cp)Fe-based | Formal [3+2] Cycloaddition | Alkynes | Functionalized heterocycles | Reactant/Precursor | digitellinc.com |
| Chiral Fe-BPsalan Complex | Catalytic Asymmetric [4+2] Cycloaddition | Cyclopentadiene, α,β-unsaturated heterocycles | Chiral cycloadducts | Catalyst | researchgate.net |
| [(C₅H₄R)Fe(arene)]⁺ | Photochemical Diene Generation / Diels-Alder | Dienophile (e.g., maleimide) | Diels-Alder adducts | Diene Precursor | researchgate.netresearchgate.net |
Catalytic Applications of Cyclopentadienyl Iron Complexes
General Principles of Iron Catalysis in Organic Synthesis
Iron's catalytic activity is rooted in its ability to access a wide range of oxidation states, from -2 to +6, and to participate in one-electron transfer processes. mdpi.comwiley-vch.de This redox flexibility allows iron complexes to mediate a diverse array of chemical reactions. In the context of cyclopentadienyl (B1206354) iron complexes, the Cp ligand plays a crucial role as a spectator ligand, remaining bound to the iron center throughout the catalytic cycle while influencing its electronic properties and steric environment. unimi.itwiley-vch.de
A key feature of many catalytic cycles involving cyclopentadienyl iron complexes is the generation of a catalytically active species, often through the dissociation of a ligand, such as a carbonyl (CO) group, to create a vacant coordination site. nih.govresearchgate.net This allows for the coordination of substrates and subsequent transformations. The cyclopentadienyl ligand, being a strong electron donor, helps to stabilize the iron center in its various oxidation states during the catalytic process.
Iron-Catalyzed Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and cyclopentadienyl iron complexes have proven to be effective catalysts in this domain.
Cross-Coupling Reactions (e.g., Grignard Reagents, Suzuki-Miyaura)
Iron-catalyzed cross-coupling reactions have become an important alternative to traditional palladium- and nickel-based methods. gu.se Simple iron salts and complexes can effectively catalyze the coupling of Grignard reagents with organic halides. nih.gov While early work focused on simple iron salts, cyclopentadienyl iron complexes have also been explored. For instance, the mechanism of iron-catalyzed cross-coupling of aryl electrophiles with alkyl Grignard reagents is suggested to involve an Fe(I) species generated in situ. gu.se
The Suzuki-Miyaura coupling, which couples organoboron compounds with organic halides, has also been achieved using iron catalysts. The first iron-catalyzed enantioselective Suzuki-Miyaura coupling was developed for the reaction of racemic alkyl bromides with lithium arylborates, utilizing an iron(II) chloride precatalyst with a chiral phosphine (B1218219) ligand. rsc.org A proposed mechanism for iron-catalyzed Suzuki-Miyaura reactions involves the activation of an iron(II) precatalyst, followed by halogen atom abstraction from the alkyl halide and transmetalation with the boronic ester, ultimately leading to the cross-coupled product. nih.gov While challenges remain, particularly in suppressing homocoupling side reactions, the use of ligands such as N-heterocyclic carbenes (NHCs) has shown promise in improving the efficiency of these reactions. thieme-connect.comchemrxiv.org
Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions
| Coupling Partners | Catalyst System | Key Features |
| Aryl Grignard Reagents + Alkyl Halides | Fe(acac)₃ | Efficient for primary and secondary alkyl halides. researchgate.net |
| Alkyl Halides + Aryl Boronic Esters | Iron(III) complex with β-diketiminate and acetylacetonate (B107027) ligands | Air-stable precatalyst, allowing for reactions to be set up outside a glovebox. nih.gov |
| Racemic Alkyl Bromides + Lithium Arylborates | FeCl₂ with (R,R)-QuinoxP* ligand | First enantioselective iron-catalyzed Suzuki-Miyaura coupling. rsc.org |
| Aryl Chlorides + Aryl Boronic Esters | FeBr₃ with IMes (NHC ligand) | Enables the coupling of challenging aryl chloride substrates. chemrxiv.org |
Wittig Reactions and Olefin Metathesis
The application of cyclopentadienyl iron complexes in catalyzing the Wittig reaction is not a prominent area of research. The Wittig reaction typically proceeds through a non-catalytic pathway involving a phosphonium (B103445) ylide.
Similarly, while olefin metathesis is a powerful C-C bond-forming reaction, it is predominantly catalyzed by complexes of ruthenium, molybdenum, and tungsten. Although iron-based catalysts for olefin metathesis are being investigated, cyclopentadienyl iron complexes are not the standard catalysts for this transformation. scholaris.ca
Hydrogenation and Reduction Catalysis
Cyclopentadienyl iron complexes have demonstrated significant utility in hydrogenation and reduction reactions, offering a more sustainable alternative to precious metal catalysts.
Transfer Hydrogenation of Aldehydes
(Cyclopentadienone)iron tricarbonyl complexes are effective catalysts for the transfer hydrogenation of aldehydes, often using isopropanol (B130326) or formic acid as the hydrogen source. nih.govmdpi.com The catalytic cycle is believed to involve the generation of an iron-hydride species. nih.govresearchgate.netcapes.gov.br The electronic properties of the cyclopentadienone ligand can influence the catalytic activity, with electron-rich substituents generally leading to higher reaction rates. nih.gov Water-soluble cyclopentadienone iron complexes have also been developed, allowing for these reductions to be carried out in aqueous media, which is environmentally advantageous. mdpi.com
Table 2: Transfer Hydrogenation of Aldehydes with Cyclopentadienyl Iron Catalysts
| Catalyst Type | Hydrogen Source | Substrate Scope | Key Features |
| (Cyclopentadienone)iron tricarbonyl complexes | Isopropanol, Formic Acid | Various aldehydes | Activity influenced by cyclopentadienone electronics. nih.gov |
| Water-soluble cyclopentadienone iron complexes | Formates, Formic Acid | Aldehydes | Enables reaction in pure water; catalyst can be recycled. mdpi.com |
| (Cp-NHC)Fe(CO)I complexes | 2-propanol | Ketones (indicative for aldehydes) | Good catalytic activity. unl.pt |
Isomerization of Alkenes
Iron complexes can catalyze the isomerization of alkenes, which involves the migration of a double bond within a molecule. wiley-vch.dersc.org This transformation is valuable for converting readily available alkenes into more useful isomers. For example, cyclopentadienyliron dicarbonyl dimer has been shown to catalyze the isomerization of internal olefins to terminal olefins. oup.com More sophisticated iron complexes have been developed that can achieve extensive isomerization, moving a double bond over multiple positions in a hydrocarbon chain. acs.org The mechanism often involves the formation of a metal-hydride intermediate which then adds to the alkene, followed by β-hydride elimination to give the isomerized product. mdpi.com
Oxidation and Functionalization Reactions
Cyclopentadienyl iron complexes, especially ferrocenium (B1229745) cations, serve as effective catalysts in a variety of oxidation and functionalization reactions. nih.govscilit.com The ferrocenium cation, the oxidized form of ferrocene (B1249389), can act as a mild, one-electron oxidant. mdpi.com This property is harnessed in catalytic cycles where the ferrocenium ion, after oxidizing a substrate, is regenerated by a stoichiometric oxidant, thus acting as an electron shuttle. nih.gov
These iron complexes have been successfully employed in the oxidation of alcohols and the functionalization of C-H bonds. nih.govresearchgate.net For instance, (cyclopentadienone)iron tricarbonyl complexes have demonstrated considerable activity in the oxidation of alcohols. acs.org Furthermore, iron(II) complexes bearing cyclopentadienyl ligands have been utilized in catalytic borylation reactions, which are believed to proceed via a σ-bond metathesis mechanism. nih.gov The catalytic activity in these reactions is often influenced by the nature of the ligands attached to the iron center, allowing for the tuning of reactivity and selectivity.
A notable application is in "hydrogen borrowing" reactions, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with another nucleophile, followed by reduction of the resulting intermediate by the iron hydride species. acs.org This atom-economical process, catalyzed by (cyclopentadienone)iron complexes, enables the formation of C-N and C-C bonds with water as the only byproduct. acs.org
Table 1: Examples of Cyclopentadienyl Iron-Catalyzed Oxidation and Functionalization Reactions
| Reaction Type | Catalyst Type | Substrate | Product | Ref. |
|---|---|---|---|---|
| Alcohol Oxidation | (Cyclopentadienone)iron tricarbonyl | Alcohols | Aldehydes/Ketones | acs.org |
| C-H Borylation | Cyclopentadienyl iron(II) | Arenes | Arylboronates | nih.gov |
| Hydrogen Borrowing | (Cyclopentadienone)iron tricarbonyl | Alcohols and Amines | Alkylated Amines | acs.org |
Polymerization Catalysis
Cyclopentadienyl iron complexes have proven to be effective catalysts in the field of polymerization, offering routes to polymers with controlled molecular weights and architectures. nih.govscilit.com Their applications are particularly notable in atom transfer radical polymerization (ATRP) and olefin polymerization.
Iron-based catalysts are attractive for ATRP due to their low cost, low toxicity, and environmental friendliness. nih.gov Cyclopentadienyl iron complexes have been successfully utilized in the controlled polymerization of various monomers, including methacrylates and styrene. nih.govmdpi.com For example, the complex [Fe(Cp)I(CO)₂] has been shown to catalyze the ATRP of acrylates, yielding polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com
The catalytic activity and control over the polymerization can be significantly influenced by the ligand environment around the iron center. researchgate.net For instance, pentamethylcyclopentadienyl (Cp*) iron complexes have demonstrated higher activity and finer control in the living radical polymerization of methyl methacrylate (B99206) (MMA) compared to their unsubstituted cyclopentadienyl (Cp) counterparts. acs.org The use of N-heterocyclic carbene (NHC) ligands in conjunction with cyclopentadienyl iron complexes has also been explored, with the redox potential of these complexes being more negative, indicating higher catalytic activity. nih.gov
Cyclopentadienyl iron complexes are also employed as catalysts for olefin polymerization. While much of the focus in this area has been on early transition metals and rare-earth metals, iron-based systems offer a more abundant and economical alternative. sioc-journal.cnscispace.comrsc.org The structure of the cyclopentadienyl ligand, including the presence of substituents and linked donor groups, can significantly impact the catalytic activity and the properties of the resulting polymer. beilstein-journals.orgmdpi.com
For instance, chromium complexes bearing functionalized cyclopentadienyl ligands have been studied for ethylene (B1197577) polymerization, where the electronic and steric properties of the ligand substituents were found to markedly affect the catalytic activities. mdpi.com While not as extensively developed as other metal systems, research into cyclopentadienyl iron-catalyzed olefin polymerization continues to be an area of interest.
Atom Transfer Radical Polymerization (ATRP)
Asymmetric Catalysis and Stereoselective Transformations
The development of chiral cyclopentadienyl iron complexes has opened avenues for asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. snnu.edu.cnresearchgate.net The chirality in these catalyst systems can be introduced in several ways, such as through a chiral cyclopentadienyl ligand, the incorporation of other chiral ligands, or the creation of a chiral-at-metal center. snnu.edu.cnresearchgate.net
These chiral iron complexes have been successfully applied in a variety of stereoselective transformations, including hydrogenations, transfer hydrogenations, and cycloaddition reactions. researchgate.netuninsubria.itspringerprofessional.de For example, iron complexes with chiral bidentate N-(2-pyridyl)-substituted N-heterocyclic carbene ligands have been shown to catalyze asymmetric transformations with high enantioselectivities. researchgate.net Similarly, (cyclopentadienone)iron complexes have been utilized in the asymmetric reduction of ketones. acs.org
The design of the chiral ligand is crucial for achieving high levels of enantiocontrol. snnu.edu.cn Chiral C₂-symmetrical cyclopentadienyl ligands are particularly advantageous as they circumvent the formation of diastereomers upon complexation with the metal. springerprofessional.de The modular nature of these catalysts allows for the fine-tuning of their steric and electronic properties to optimize performance for specific reactions. springerprofessional.de
Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Cyclopentadienyl Iron Complexes
| Reaction Type | Catalyst Type | Substrate | Enantioselectivity | Ref. |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral (Cyclopentadienone)iron complexes | Ketones | High | uninsubria.it |
| Asymmetric Transfer Hydrogenation | Chiral-at-iron complexes | Ketones | High | researchgate.net |
| Diels-Alder Reaction | Chiral iron bis(oxazoline) complexes | Cyclopentadiene (B3395910) and acyloin | High yield and excellent stereoselectivity | rsc.org |
Redox-Switchable Catalysis Utilizing the Ferrocene/Ferrocenium Couple
The reversible one-electron oxidation of ferrocene to the ferrocenium cation provides a powerful tool for redox-switchable catalysis. mdpi.comnih.gov By changing the oxidation state of the iron center, the catalytic activity of a ferrocene-containing complex can be turned "on" or "off," or its selectivity can be altered. nih.gov This concept has been applied to various catalytic processes, including polymerization and isomerization reactions. mdpi.commun.ca
In a redox-switchable catalyst, the ferrocene unit is typically incorporated into the ligand framework. mdpi.com Oxidation of the ferrocene to ferrocenium can induce a change in the electronic properties of the catalyst, thereby modulating its reactivity. mdpi.com An early example demonstrated that the rate of an allyl ether isomerization catalyzed by a rhodium complex with ferrocene-containing ligands increased upon oxidation of the ferrocene units. mdpi.com More recently, this strategy has been explored in ring-opening polymerization, where the activity of the catalyst is dependent on the oxidation state of the ferrocene moieties. mun.ca
Role of Ferrocenium Cations as Lewis Acid Catalysts
The ferrocenium cation, in addition to its role as an oxidant, can also function as a Lewis acid catalyst. nih.govmdpi.com The Lewis acidity of the ferrocenium ion can be tuned by introducing electron-withdrawing or electron-donating substituents onto the cyclopentadienyl rings. mdpi.com For example, acetyl ferrocene has a higher oxidation potential than ferrocene, indicating increased Lewis acidity in its oxidized form. mdpi.com
Ferrocenium salts have been shown to catalyze a range of organic transformations that are typically promoted by Lewis acids. thieme-connect.com These include the aminolysis of epoxides and the Strecker reaction for the synthesis of α-amino nitriles. thieme-connect.com A significant challenge in using ferrocenium cations as catalysts is their limited stability in solution, where they can be prone to decomposition. nih.govresearchgate.net This necessitates careful control of reaction conditions to maintain catalytic efficiency. researchgate.net
Advanced Spectroscopic and Characterization Techniques in Ferrocene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the characterization of ferrocene (B1249389) compounds. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and others, NMR provides a detailed map of the molecular framework.
Proton (¹H) NMR spectroscopy is exceptionally sensitive to the electronic environment of the protons on the cyclopentadienyl (B1206354) (Cp) rings. In unsubstituted ferrocene, the ten protons are equivalent due to the rapid rotation of the rings, resulting in a single sharp peak in the ¹H NMR spectrum, typically observed around 4.16 ppm. magritek.com
The introduction of substituents onto the Cp rings breaks this equivalence and provides a wealth of structural information. The chemical shift of the remaining Cp protons is influenced by the electronic nature of the substituent. Electron-withdrawing groups, such as an acetyl group, cause a downfield shift (higher ppm value) of the ring protons, while electron-donating groups cause an upfield shift (lower ppm value). For example, in acetylferrocene (B1663952), the protons on the unsubstituted ring appear as a singlet at approximately 4.20 ppm, whereas the protons on the substituted ring are shifted downfield and split into two triplets around 4.50 ppm and 4.80 ppm. acgpubs.org This splitting pattern also reveals the connectivity and relative positions of protons on the ring.
Table 1: ¹H NMR Chemical Shifts for Protons on Cyclopentadienyl Rings of Selected Ferrocene Derivatives
| Compound | Substituent(s) | Unsubstituted Cp Ring (δ, ppm) | Substituted Cp Ring (δ, ppm) |
|---|---|---|---|
| Ferrocene | None | 4.16 (s) | 4.16 (s) |
| Acetylferrocene | -COCH₃ | 4.20 (s) | 4.50 (t), 4.80 (t) |
| 1,1'-Diacetylferrocene | -COCH₃ (on each ring) | N/A | 4.55 (t), 4.80 (t) |
| Ferrocenecarboxaldehyde | -CHO | ~4.22 (s) | ~4.60 (t), ~4.85 (t) |
Data sourced from multiple spectroscopic analyses. (s = singlet, t = triplet)
Carbon-13 (¹³C) NMR spectroscopy provides direct insight into the carbon backbone of ferrocene derivatives. The ten carbon atoms of the two Cp rings in unsubstituted ferrocene are equivalent and resonate as a single peak at approximately 68 ppm. stackexchange.com This chemical shift is significantly upfield compared to the carbons in uncoordinated cyclopentadienyl anions, a phenomenon known as a "coordination shift," which is indicative of the strong metal-ligand bonding. researchgate.net
When a substituent is present, the carbon atoms in the ring become non-equivalent. The ipso-carbon (the carbon directly bonded to the substituent) shows the most significant change in its chemical shift. For instance, substitution with an electron-withdrawing acetyl group shifts the ipso-carbon signal downfield to around 83.5 ppm. mdpi.com The other carbons of the substituted ring also experience shifts, though to a lesser extent. mdpi.comlibretexts.org The wide range of chemical shifts in ¹³C NMR, up to 220 ppm, minimizes signal overlap, making it a powerful tool for analyzing complex ferrocene structures. libretexts.org
Table 2: ¹³C NMR Chemical Shifts for Carbons of Cyclopentadienyl Rings in Selected Ferrocene Derivatives
| Compound | Substituent(s) | Chemical Shift (δ, ppm) |
|---|---|---|
| Ferrocene | None | 68.2 |
| Acetylferrocene | -COCH₃ | 69.8, 71.0, 72.5 (Substituted Ring), 83.5 (ipso), 69.7 (Unsubstituted Ring) |
| 1,1'-Bis(hydroxymethyl)ferrocene | -CH₂OH (on each ring) | 95.1 (ipso), 67.8, 67.7, 66.1, 66.0 |
Data compiled from various spectroscopic studies. stackexchange.commdpi.com
Multinuclear NMR is employed when ferrocene is functionalized with ligands containing other NMR-active nuclei. ³¹P NMR is particularly vital for characterizing ferrocenylphosphine ligands, which are important in catalysis. nih.gov The ³¹P chemical shift provides information about the electronic and steric environment of the phosphorus atom. A significant downfield shift upon coordination to a second metal center confirms complex formation. rsc.org
Similarly, ¹⁵N NMR can be used to study nitrogen-containing ferrocene derivatives, such as aminoferrocene or its derivatives. researchgate.net The chemical shifts of ¹⁵N provide details about the hybridization and electronic environment of the nitrogen atoms within the molecule.
Variable-temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic processes, or fluxionality, in ferrocene compounds. acs.orgrsc.org A key dynamic process in ferrocene is the rotation of the cyclopentadienyl rings around the metal-ligand axis. In most cases, this rotation is fast on the NMR timescale, leading to averaged signals. However, in sterically hindered derivatives or certain cluster compounds, this rotation can be slowed. nih.govcmu.edu VT-NMR experiments can "freeze out" this motion at low temperatures, allowing for the observation of distinct signals for the non-equivalent nuclei. By analyzing the spectra at different temperatures, the energy barrier for these rotational processes can be calculated. rsc.orgrsc.org
Other Nuclei (e.g., ³¹P, ¹⁵N) for Ligand Characterization
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary, as their selection rules differ; IR spectroscopy detects vibrations that change the molecule's dipole moment, while Raman spectroscopy detects vibrations that change its polarizability. nih.govacs.org For ferrocene, key vibrations include C-H and C-C stretches, ring breathing modes, and metal-Cp stretches. colab.wsjct.ac.il
IR spectroscopy is exceptionally useful for characterizing ferrocene derivatives containing carbonyl (C=O) groups, such as in acetylferrocene. acgpubs.org The carbonyl stretching vibration (ν(CO)) gives rise to a very strong and sharp absorption band in the IR spectrum, typically found between 1600 and 1700 cm⁻¹. osti.gov
The position of this ν(CO) band is highly sensitive to the electronic properties of the ferrocenyl group and any other substituents. Electron-withdrawing groups on the Cp ring will increase the C=O bond order and shift the stretching frequency to a higher wavenumber (a "blue shift"). Conversely, electron-donating groups will decrease the C=O bond order through enhanced back-bonding from the iron center, shifting the frequency to a lower wavenumber (a "red shift"). For example, the ν(CO) of acetylferrocene is observed around 1641-1665 cm⁻¹. nih.govrsc.org This sensitivity makes IR spectroscopy a valuable probe for studying electronic communication within the molecule. acs.org
Table 3: Characteristic Carbonyl (C=O) Stretching Frequencies in Ferrocene Derivatives
| Compound | Substituent(s) | ν(CO) (cm⁻¹) |
|---|---|---|
| Acetylferrocene | -COCH₃ | ~1665 |
| 1-Cyanocarbonylferrocene | -COCN | 1641 |
| 1,1'-Bis(chlorocarbonyl)ferrocene | -COCl (on each ring) | ~1780 |
| Ferrocenoyl Chloride | -COCl | ~1760 |
Data sourced from multiple infrared spectroscopy studies. osti.govrsc.org
Analysis of Metal-Ring Vibrations
The vibrational modes between the central iron atom and the cyclopentadienyl rings in ferrocene are a key area of study, providing direct information about the nature and strength of the metal-ligand bond. rsc.orgoup.com These vibrations, which include stretching and tilting motions of the rings relative to the iron atom, are analyzed primarily through Infrared (IR) and Raman spectroscopy. oup.comjct.ac.il
The interaction between the two rings in the molecule is relatively weak. jct.ac.il The primary metal-ring vibrational modes are the symmetric metal-Cp stretch (A₁g symmetry), the antisymmetric metal-Cp stretch (A₂u symmetry), the symmetric ring tilt (E₁g symmetry), and the antisymmetric ring tilt (E₁u symmetry). jct.ac.ilcolab.ws The frequencies of these modes have been a subject of detailed study and some debate, but are now well-established. jct.ac.il In the solid state, a broad line observed near 310 cm⁻¹ in the Raman spectrum corresponds to the ring-metal stretch. jct.ac.il
A comparative assignment of the fundamental vibrational modes for ferrocene highlights the frequencies associated with these key metal-ring interactions. jct.ac.il For instance, the symmetric Fe-ring stretch is typically observed around 303-311 cm⁻¹, while the antisymmetric stretch appears at a higher frequency, around 478 cm⁻¹. The ring tilt modes are found at approximately 389 cm⁻¹ (symmetric) and 491 cm⁻¹ (antisymmetric). jct.ac.il These frequencies are sensitive to the electronic environment and can shift upon substitution on the cyclopentadienyl rings. rsc.org
| Vibrational Mode | Symmetry | Typical Frequency (cm⁻¹) | Spectroscopic Activity |
|---|---|---|---|
| Symmetric Ring-Metal Stretch | A₁g | ~309 | Raman |
| Antisymmetric Ring-Metal Stretch | A₂u | ~478 | Infrared |
| Symmetric Ring Tilt | E₁g | ~389 | Raman |
| Antisymmetric Ring Tilt | E₁u | ~491 | Infrared |
X-ray Crystallography for Precise Molecular and Supramolecular Structures
X-ray crystallography has been indispensable in determining the precise three-dimensional structure of ferrocene and its derivatives, confirming its novel sandwich structure and providing detailed bonding information. wikipedia.orgwikipedia.org These studies reveal the exact bond lengths, angles, and the conformation of the cyclopentadienyl rings relative to each other. The average Fe–C bond distance is consistently found to be about 2.04 Å, and the C–C bond distances within the rings are approximately 1.40 Å. wikipedia.org
The conformation of the rings in ferrocene depends on its physical state and temperature. In the gas phase, electron diffraction studies show that the Cp rings are eclipsed (D₅ₕ symmetry). wikipedia.org In the crystalline state, the structure is temperature-dependent. Above 164 K, ferrocene crystallizes in a monoclinic form where the rings are staggered (D₅d symmetry). wikipedia.org Below 110 K, it transitions to an orthorhombic crystal lattice in which the rings are ordered and eclipsed. wikipedia.org
X-ray crystallography has also been crucial in understanding the supramolecular chemistry of ferrocene derivatives. wikipedia.org For example, studies on ferrocene-bis(thymine/uracil) conjugates have shown how base-pairing interactions direct the formation of complex two-dimensional supramolecular assemblies. nih.govnih.gov Similarly, the structure of hexaferrocenylbenzene revealed that the ferrocenyl substituents are oriented at alternating dihedral angles relative to the central benzene (B151609) core. wikipedia.org This technique allows for the precise characterization of intermolecular contacts and packing in the crystal lattice, which is fundamental to designing materials with specific properties. researchgate.net
| Parameter | Value | Phase/Condition |
|---|---|---|
| Average Fe-C Bond Length | 2.04 Å | Solid State wikipedia.org |
| Average C-C Bond Length (in Cp ring) | 1.40 Å | Solid State wikipedia.org |
| Fe to Cp (centroid) Distance | ~1.65 Å | Solid State mdpi.com |
| Ring Conformation (>164 K) | Staggered (D₅d) | Monoclinic Crystal wikipedia.org |
| Ring Conformation (<110 K) | Eclipsed (D₅h) | Orthorhombic Crystal wikipedia.org |
| Ring Conformation (Gas Phase) | Eclipsed (D₅h) | Electron Diffraction wikipedia.org |
Mössbauer Spectroscopy for Iron Oxidation State and Electronic Environment
⁵⁷Fe Mössbauer spectroscopy is a powerful technique that probes the nuclear energy levels of the iron atom, providing precise information about its oxidation state, spin state, and the symmetry of the electronic environment. jove.comjove.com For ferrocene, Mössbauer spectra typically show a single, well-resolved quadrupole doublet. jove.comrsc.org
The two key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋Q). uni-bielefeld.de The isomer shift is sensitive to the s-electron density at the nucleus and is indicative of the oxidation state. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing information about the symmetry of the ligand environment. uni-bielefeld.de
Mössbauer spectroscopy confirms that the iron center in ferrocene is in the +2 oxidation state (Fe(II)). wikipedia.org The isomer shift for ferrocene is approximately 0.54 mm/s, a value that is consistent with a low-spin (S=0), diamagnetic Fe(II) complex. jove.comjove.com The significant quadrupole splitting observed (around 2.4 mm/s) reflects the non-cubic electronic environment around the iron nucleus, which is a characteristic feature of the sandwich structure. uni-bielefeld.de This technique is also highly effective in distinguishing between ferrocene (Fe(II)) and the oxidized ferrocenium (B1229745) cation (Fe(III)), as the latter exhibits a much smaller or nonexistent quadrupole splitting. rsc.orguni-bielefeld.de
| Compound | Iron Oxidation State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE₋Q) (mm/s) |
|---|---|---|---|
| Ferrocene | Fe(II) | ~0.54 jove.comjove.com | ~2.4 uni-bielefeld.de |
| Ferrocenium | Fe(III) | ~0.4-0.5 | ~0 (or very small) rsc.org |
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry)
Mass spectrometry (MS) is a vital tool for determining the molecular weight and structural features of ferrocene and its derivatives. Electrospray ionization (ESI) is a particularly soft ionization technique that is well-suited for analyzing organometallic compounds. scirp.orgscirp.org
In positive-ion mode ESI-MS, ferrocene is readily detected as its molecular ion, [M]⁺•, at a mass-to-charge ratio (m/z) of 186. scirp.orgresearchgate.net A common and characteristic fragment ion is observed at m/z 121, which corresponds to the loss of one cyclopentadienyl ring, [M-65]⁺. scirp.orgresearchgate.net ESI-MS is also highly effective for analyzing the oxidized form, the ferrocenium cation, which is directly observed at m/z 186. scirp.orgscirp.org This makes liquid chromatography-mass spectrometry (LC-MS) with an ESI source a powerful method for studying the oxidation reactions of ferrocene. scirp.orgscirp.org
The conditions of the ESI experiment, such as solvent polarity, analyte concentration, and source voltage, can significantly influence the resulting mass spectrum. nih.gov For instance, under certain conditions, protonated molecules [MH]⁺, dimers [M₂]⁺•, and other ion-molecule reaction products can be observed, which can complicate spectral interpretation but also provide insights into intermolecular interactions. nih.gov The technique has also been used to detect the self-assembly of derivatives like 1,1′-ferrocenedicarboxylic acid into cyclic tetramers in solution. acs.org
| Ion | Formula | m/z (Mass-to-Charge Ratio) | Designation |
|---|---|---|---|
| [M]⁺• | [Fe(C₅H₅)₂]⁺• | 186 | Molecular Ion scirp.orgresearchgate.net |
| [M-65]⁺ | [Fe(C₅H₅)]⁺ | 121 | Fragment Ion (Loss of Cp) scirp.orgresearchgate.net |
Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Properties
Electrochemical methods, particularly cyclic voltammetry (CV), are fundamental for characterizing the redox properties of ferrocene. umb.edumdpi.com Ferrocene is known for its well-behaved and reversible one-electron oxidation to the ferrocenium cation (Fc⁺). nih.govsemanticscholar.org
Fe(C₅H₅)₂ ⇌ [Fe(C₅H₅)₂]⁺ + e⁻
This redox process gives a classic "duck-shaped" cyclic voltammogram. pineresearch.com Because this reaction is electrochemically reversible and its potential is not significantly affected by most organic solvents, the ferrocene/ferrocenium (Fc/Fc⁺) couple is widely used as an internal standard for calibrating potential measurements in non-aqueous electrochemistry. umb.eduresearchgate.net
Key parameters derived from a cyclic voltammogram include the anodic peak potential (Eₚₐ), the cathodic peak potential (Eₚ,c), and the corresponding peak currents (iₚₐ and iₚ,c). For a reversible system like ferrocene, the ratio of the peak currents (iₚₐ/iₚ,c) is close to one. nih.gov The formal reduction potential (E°') can be estimated as the average of the anodic and cathodic peak potentials. The peak separation (ΔEₚ = Eₚₐ - Eₚ,c) for an ideal, reversible one-electron process is about 59 mV, though in practice it is often slightly larger (60-70 mV). umb.edupineresearch.com The introduction of electron-withdrawing or electron-donating substituents on the cyclopentadienyl rings systematically shifts the oxidation potential, providing a means to study electronic effects within molecules. nih.gov
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Redox Process | Fe(II) ↔ Fe(III) + 1e⁻ | Reversible nih.govsemanticscholar.org |
| iₚₐ/iₚ,c | Ratio of anodic to cathodic peak current | ≈ 1 nih.gov |
| ΔEₚ (Eₚₐ - Eₚ,c) | Peak-to-peak separation | ~59-70 mV umb.edupineresearch.com |
| E°' (vs Ag/AgCl) | Formal redox potential | ~+0.4 to +0.5 V (solvent dependent) |
Theoretical and Computational Studies of Ferrocene Systems
Density Functional Theory (DFT) Calculations for Ground State Structures and Energetics
Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of ferrocene (B1249389), particularly the relative energies of its eclipsed (D5h) and staggered (D5d) conformers. Numerous studies have concluded that the eclipsed conformer is the more stable of the two in the gas phase, although the energy difference is very small, typically around 0.9 to 3.8 kJ/mol. researchgate.netumb.edu This small energy barrier allows for nearly free rotation of the cyclopentadienyl (B1206354) (Cp) rings. umb.edu
DFT calculations have been instrumental in resolving the debate over which conformer represents the true minimum energy structure. researchgate.net For instance, calculations using the B3LYP functional with various basis sets have consistently shown the eclipsed conformer to be the ground state. researchgate.netsciensage.info The choice of functional and basis set can influence the calculated energetics. For example, studies have evaluated functionals like B3LYP, MO6-2X, and PBE to study the geometry and ring dissociation of ferrocene. diva-portal.org The slight preference for the eclipsed conformer has been attributed to a combination of electronic and steric factors that are subtly captured by modern DFT methods.
The table below summarizes the relative energies of the eclipsed and staggered conformers of ferrocene from different theoretical studies.
| Method | Basis Set | Energy Difference (E_staggered - E_eclipsed) (kJ/mol) | Reference |
| DFT (B3LYP) | m6-31G(d) | 3.8 ± 1.3 | researchgate.net |
| DFT | Not Specified | ~4 | umb.edu |
| DFT (B3LYP) | m6-31G(d) | 0.62 kcal/mol (~2.6 kJ/mol) | unimelb.edu.au |
Molecular Orbital Analysis for Bonding Description
Molecular orbital (MO) theory provides a powerful framework for understanding the bonding in ferrocene. The interaction between the d-orbitals of the iron atom and the π-orbitals of the two cyclopentadienyl (Cp) rings leads to the formation of a set of bonding, non-bonding, and anti-bonding molecular orbitals. vaia.com The stability of ferrocene is largely attributed to the fact that its 18 valence electrons (8 from Fe and 5 from each Cp ring) perfectly fill the bonding and non-bonding MOs, adhering to the 18-electron rule. vaia.com
The primary bonding interactions occur between the Fe d-orbitals and the π-orbitals of the Cp ligands. umb.eduumb.edu A simplified approach to understanding this involves considering the symmetry-adapted linear combinations (SALCs) of the Cp π-orbitals and their overlap with the appropriate symmetry metal orbitals. umb.edubbk.ac.uk The key interactions are:
The a1g and a2u SALCs interacting with the Fe 4s and 4pz orbitals, respectively. bbk.ac.uk
The e1g and e1u SALCs interacting with the Fe dxz and dyz orbitals. bbk.ac.uk
The e2g SALCs interacting with the Fe dxy and dx2-y2 orbitals.
Studies have shown that the e1g interaction is the most significant contributor to the bonding, holding the rings and the iron atom together. bbk.ac.uk The highest occupied molecular orbital (HOMO) in ferrocene is generally agreed to be of a1g or e2g character, primarily localized on the iron atom with some contribution from the rings. bbk.ac.uk
Electronic Structure Calculations (e.g., Self-Consistent Field Wavefunctions)
Self-consistent field (SCF) methods, such as Hartree-Fock and DFT, have been crucial in elucidating the electronic structure of ferrocene. aip.orgsdu.dk These calculations provide wavefunctions from which various electronic properties can be derived. Early SCF calculations already provided significant insights into the ionization potential and excited states of the molecule. sdu.dkroyalacademy.dk
Calculations have shown that upon ionization to form the ferricinium ion, the electronic structure changes considerably. aip.org A Mulliken population analysis indicates that the charge on the iron atom changes by less than 0.1 electrons, suggesting significant covalency and electron delocalization. aip.org The primary change is a greater covalent character in the ligand orbitals of e1g symmetry in the ferricinium ion. aip.org
Modern computational packages like Gaussian and ADF are used to perform these calculations, often employing advanced functionals and basis sets to achieve high accuracy. diva-portal.orgaip.org These calculations confirm the low-spin ground state configuration of ferrocene. aps.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are now routinely used to predict spectroscopic parameters for ferrocene and its derivatives, providing valuable data for interpreting experimental spectra.
Infrared (IR) Frequencies: DFT calculations have been successfully used to simulate the IR spectra of ferrocene. researchgate.net These simulations are sensitive enough to differentiate between the eclipsed and staggered conformers. researchgate.netunimelb.edu.au A key finding is a vibrational frequency splitting of about 17 cm⁻¹ in the 450–500 cm⁻¹ region, which serves as a fingerprint for the eclipsed conformer. researchgate.netunimelb.edu.au Theoretical calculations have also been used to analyze the IR spectra of deuterated ferrocene (dFc). unimelb.edu.au
NMR Chemical Shifts: The prediction of NMR chemical shifts is another area where computational chemistry has proven useful. The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, can calculate ¹H and ¹³C NMR spectra. univ-eloued.dzuniv-eloued.dz For heavier elements like iron, relativistic effects can become significant and may need to be included for accurate predictions of NMR parameters. mdpi.com
The table below presents a comparison of experimental and calculated vibrational frequencies for the eclipsed conformer of ferrocene.
| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹, B3LYP/m6-31G(d)) | Reference |
| Fe-Cp stretch | ~478 | ~480 | researchgate.netunimelb.edu.au |
| Cp tilt | ~494 | ~497 | researchgate.netunimelb.edu.au |
Mechanistic Investigations using Computational Chemistry
Computational chemistry is a powerful tool for investigating reaction mechanisms involving ferrocene. DFT calculations can be used to map out potential energy surfaces, identify transition states, and calculate activation energies for various reactions.
For example, computational studies have been used to elucidate the role of ferrocene as a radical initiator in C-H heteroarylation reactions. rsc.org These studies, often combined with experimental techniques like EPR spectroscopy, can provide detailed insights into the reaction pathway. rsc.org Another application is in understanding the chemical vapor deposition (CVD) of iron thin films from a ferrocene precursor, where computational methods can model both gas-phase and surface reactions. diva-portal.org The heterolytic dissociation enthalpy of ferrocene has also been a subject of computational studies, which requires accurate description of different spin states. aip.org
Analysis of Electron Density and Orbital Interactions
Analysis of the electron density and orbital interactions provides a deeper understanding of the bonding and reactivity of ferrocene. Techniques like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed for this purpose.
NBO analysis can be used to study charge distribution, delocalization, and donor-acceptor interactions within the molecule. sciensage.inforsc.org It provides information about the hybridization of orbitals and the nature of the bonds. For ferrocene, NBO analysis helps to quantify the interactions between the iron d-orbitals and the Cp π-orbitals.
The analysis of electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. sciensage.infouniv-eloued.dz In ferrocene, the electron-rich regions are located on the cyclopentadienyl rings. univ-eloued.dz The HOMO and LUMO are dominated by both the iron atom and the carbon atoms of the rings. unimelb.edu.au
Ligand Design, Modification, and Their Influence on Cyclopentadienyl Iron Chemistry
Significance of Cyclopentadienyl (B1206354) Ligand Modification
The modification of cyclopentadienyl ligands is of paramount significance as it allows for the systematic alteration of the properties of ferrocene-based molecules. Since the discovery of ferrocene (B1249389), the development of substituted cyclopentadienyl ligands has greatly expanded the scope of ferrocene chemistry. free.fracs.org This ability to introduce a vast array of functional groups onto the Cp rings facilitates the modulation of the steric and electronic characteristics of the resulting ferrocene derivatives. wiley-vch.de
The introduction of substituents on the cyclopentadienyl ring can influence the structure, physicochemical properties, and reactivity of the coordinated iron center. researchgate.net These modifications are crucial for creating new catalysts, with some ferrocene-based ligands finding applications in the industrial synthesis of pharmaceuticals and agrochemicals. snnu.edu.cnwikipedia.org The stability of the ferrocene scaffold, coupled with the ease of its derivatization, makes it an ideal platform for designing ligands with specific functionalities. mdpi.com The ability to introduce planar chirality through substitution is a particularly important aspect, leading to the development of highly effective ligands for asymmetric catalysis. wiley-vch.deresearchgate.net Furthermore, the modification of Cp ligands has been instrumental in the discovery of new oxidation states for various metals, highlighting the continued importance of this ligand class in advancing chemical science. acs.org
Synthetic Strategies for Substituted Cyclopentadienyl Ligands
A variety of synthetic strategies have been developed to access substituted cyclopentadienyl ligands, enabling the preparation of a diverse range of ferrocene derivatives. These methods can be broadly categorized into the functionalization of pre-formed ferrocene and the synthesis of substituted cyclopentadienes prior to metalation.
Direct functionalization of the ferrocene core is a common approach. Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful and atom-economical method for creating planar chiral ferrocenes. snnu.edu.cnsioc-journal.cn This includes techniques like diastereoselective directed ortho-metalation (DoM), which allows for the introduction of substituents at specific positions on the Cp ring. wiley-vch.desnnu.edu.cn Cross-coupling reactions, such as Negishi, Suzuki, and Stille couplings, are also widely employed to form carbon-carbon bonds, attaching aryl or other organic fragments to the ferrocene unit. torontomu.ca
The synthesis of substituted cyclopentadienes, which are then converted to their corresponding ferrocene derivatives, offers another versatile route. Methods have been developed for the preparation of selectively 1,2-disubstituted cyclopentadienes, which can be used to generate a wide variety of metallocenes. researchgate.net For instance, a three-step method involving Pd-catalyzed haloallylation of alkynes, cross-coupling, and Ru-catalyzed ring-closing metathesis provides a concise route to 1,2-substituted cyclopentadienes. researchgate.net Additionally, functionalized cyclopentadienyl ligands can be prepared and subsequently reacted with iron salts to form the desired ferrocene derivatives. free.fracs.org
| Synthetic Strategy | Description | Key Features |
| Direct C-H Functionalization | Activation and functionalization of C-H bonds on the ferrocene cyclopentadienyl rings. | Atom-economical, allows for late-stage modification. snnu.edu.cnsioc-journal.cn |
| Directed ortho-Metalation (DoM) | Use of a directing group to selectively deprotonate and functionalize the ortho position. | High regioselectivity, enables synthesis of planar chiral derivatives. wiley-vch.desnnu.edu.cn |
| Cross-Coupling Reactions | Formation of C-C or C-heteroatom bonds using catalysts (e.g., Pd, Cu). | Versatile for introducing a wide range of substituents. torontomu.canih.gov |
| Synthesis of Substituted Cyclopentadienes | Preparation of the desired cyclopentadiene (B3395910) ligand prior to complexation with iron. | Allows for the synthesis of complex and polysubstituted ligands. researchgate.net |
Steric and Electronic Tuning through Ligand Architecture
The steric and electronic properties of ferrocene can be precisely tuned by modifying the architecture of the cyclopentadienyl ligands. This control is fundamental to designing ferrocene derivatives for specific applications. researchgate.net
Electronic Tuning: The electronic nature of the iron center can be modulated by introducing electron-donating or electron-withdrawing groups onto the Cp rings. For example, the introduction of electron-withdrawing perfluoroaryl substituents on the Cp ring significantly alters the electronic properties of the resulting ferrocene complexes. researchgate.net Similarly, replacing a CH group in the cyclopentadienyl ligand with a phosphorus atom to form a phosphametallocene drastically changes the electronic structure. acs.org Theoretical studies have shown that phospholyl ligands are weaker donors and stronger π-acceptors compared to the cyclopentadienyl ligand, which impacts the reactivity of the complex. acs.org
Steric Tuning: The steric bulk of the substituents on the Cp rings plays a crucial role in controlling the reactivity and selectivity of ferrocene-based catalysts. By introducing bulky groups, the coordination environment around the iron center can be modified, influencing substrate access and the stereochemical outcome of reactions. researchgate.net For example, the development of sterically demanding hybrid alkyl/cyclopentadienyl ligands has led to new organolanthanide complexes with unique reactivity. researchgate.net The synthesis of ferrocene-based ligands with tunable steric bulk, such as (ferrocenylethynyl)phosphanes, allows for the systematic investigation of steric effects in catalysis. acs.org
| Ligand Modification | Effect on Ferrocene Properties | Example |
| Electron-Withdrawing Groups (e.g., -CF₃, -CO₂Me) | Lowers the energy of the d-orbitals, makes the iron center more electrophilic. | Perfluoroaryl-substituted ferrocenes. researchgate.net |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Raises the energy of the d-orbitals, makes the iron center more nucleophilic. | Alkyl-substituted ferrocenes. |
| Bulky Substituents (e.g., -tBu, -SiMe₃) | Creates a sterically hindered environment around the iron center. | Sterically demanding hybrid alkyl/cyclopentadienyl ligands. researchgate.net |
| Heteroatom Substitution (e.g., P for CH) | Alters the donor/acceptor properties of the ligand and the electronic structure of the complex. | Phosphametallocenes. acs.org |
Development of Hybrid Ligands with Multiple Donor Sets
Hybrid ligands, which incorporate different types of donor atoms within the same ligand framework, have been developed to create ferrocene complexes with unique coordination properties and reactivity. These ligands can provide a more controlled and specific coordination environment for the metal center.
One example is the development of pyrazolyl-substituted cyclopentadienyl ligands. These ligands combine a "soft" cyclopentadienyl donor with "hard" nitrogen donors from the pyrazolyl groups. Iron(II) complexes supported by these ligands have been synthesized and their reactivity explored. rsc.orgrsc.org The steric and electronic properties of these complexes can be tuned by modifying the substituents on both the cyclopentadienyl and pyrazolyl rings. rsc.org
Another class of hybrid ligands are the ferrocene-bridged 1,1'-disubstituted P,N-ligands. rsc.org These ligands combine a phosphine (B1218219) donor and a nitrogen-based donor, tethered by the ferrocene backbone. The interplay between the different donor atoms can influence the catalytic activity and stability of the resulting metal complexes. The synthesis of these ligands often involves the preparation of unsymmetrically substituted ferrocene precursors. rsc.org The development of mixed donor ligands is a broad field, with applications extending beyond ferrocene chemistry, aiming to create complexes with tailored properties by combining different donor atoms like N, O, S, and P. researchgate.net
Design and Synthesis of Planar Chiral Ligands
The introduction of two different substituents on one of the cyclopentadienyl rings of ferrocene, or one substituent on each ring in a specific arrangement, results in planar chirality. researchgate.net This feature has been extensively exploited in the design and synthesis of chiral ligands for asymmetric catalysis. researchgate.netthieme-connect.com Ferrocene-based planar chiral ligands have proven to be highly effective in a wide range of enantioselective transformations. snnu.edu.cnbohrium.comrsc.org
The synthesis of planar chiral ferrocenes can be achieved through several methods. Diastereoselective directed ortho-metalation is a classical approach, though it can have limitations. bohrium.com More recently, transition-metal-catalyzed enantioselective C-H bond functionalization has emerged as a powerful and efficient strategy for the synthesis of planar chiral ferrocenes. snnu.edu.cnsioc-journal.cnbohrium.com This method offers high atom economy and can provide access to a variety of structurally diverse planar chiral ferrocene derivatives. snnu.edu.cn For example, palladium-catalyzed intramolecular asymmetric C-H arylation has been used to prepare planar chiral indene-fused ferrocenes with excellent enantioselectivities. rsc.org These can then be converted into chiral ferrocenyl phosphine ligands. bohrium.com
The combination of planar chirality with central chirality on a substituent can lead to highly effective ligands, such as the Josiphos family of ligands, which have found industrial applications. wikipedia.org The design of new families of planar and central chiral ferrocenyl phosphine ligands continues to be an active area of research. bohrium.comrsc.org
Supramolecular Assembly and Host-Guest Interactions with Modified Ferrocenes
The reversible redox behavior and the ease of functionalization of ferrocene make it an excellent building block for the construction of supramolecular assemblies and for studying host-guest interactions. mdpi.com Modified ferrocenes can act as guests that bind to various host molecules, and this interaction can often be controlled by changing the oxidation state of the iron center.
Ferrocene and its derivatives are known to form stable host-guest complexes with macrocyclic hosts such as cyclodextrins (CDs), cucurbiturils, and calixarenes. researchgate.net The binding affinity can be modulated electrochemically, as the neutral ferrocene guest typically binds more strongly to the hydrophobic cavity of the host than the charged ferrocenium (B1229745) cation. researchgate.net This redox-switchable binding has been utilized in the development of responsive materials and sensors. acs.orgnih.gov
The supramolecular assembly of ferrocene-modified molecules on surfaces has been investigated for applications in biosensing and materials science. mdpi.comresearchgate.net For example, ferrocene-functionalized proteins have been assembled on cyclodextrin-coated surfaces through host-guest interactions. mdpi.com Furthermore, ferrocene-containing supramolecular nanoparticles have been designed for controlled drug delivery, where the release of the drug can be triggered by a change in pH or redox potential. nankai.edu.cnthno.org
| Host Molecule | Guest Molecule | Application |
| β-Cyclodextrin | Ferrocene | Redox-switchable materials, drug delivery, biosensors. acs.orgresearchgate.netnankai.edu.cn |
| Cucurbit[n]uril | Ferrocene | Supramolecular assembly on surfaces, molecular machines. mdpi.com |
| Metallooctaethylporphyrin | Ferrocene-linked C₆₀ | Electrochemical redox control in supramolecular assemblies. nih.gov |
Multimetallic Ferrocene Systems and Their Inter-metal Communication
The synthesis of molecules containing multiple ferrocene units has attracted significant interest due to their potential applications in molecular electronics and for studying fundamental electron transfer processes. torontomu.caacs.org In these multimetallic systems, the electronic communication between the ferrocene redox centers is a key parameter that depends on the nature and length of the bridging ligand. nih.gov
The extent of inter-metal communication is often classified according to the Robin-Day classification, which distinguishes between systems with localized valences (Class I), partially delocalized valences (Class II), and fully delocalized valences (Class III). nih.gov This communication can be probed using electrochemical techniques, such as cyclic voltammetry, and spectroelectrochemical methods. nih.gov
A variety of multiferrocenyl systems have been synthesized, with ferrocene units connected by different organic or inorganic spacers. torontomu.caacs.org For example, hexaferrocenylbenzene, where six ferrocenyl groups are attached to a central benzene (B151609) ring, has been synthesized and structurally characterized. wikipedia.org The Negishi cross-coupling reaction has been a valuable tool for the synthesis of such multiferrocenic compounds. torontomu.ca The study of these systems provides insights into long-range electron transfer and the design of molecular wires. nih.govresearchgate.net Furthermore, bis-cyclopentadienyl ligands have been used to create di-iron complexes where the two metal centers are held in close proximity, enabling the study of their cooperative effects. acs.orgnih.gov
Advanced Research Avenues and Emerging Trends in Cyclopentadienyl Iron Chemistry
Bio-organometallic Chemistry and Bio-conjugation
The field of bio-organometallic chemistry has seen a surge of interest in ferrocene (B1249389), a compound with the formula Fe(C₅H₅)₂. acs.org Its inherent stability, favorable redox properties, and low toxicity make it an attractive candidate for integration with biological molecules. acs.orgmedchemexpress.com The conjugation of ferrocene with biomolecules like amino acids, peptides, DNA, and hormones is a rapidly growing area of research, creating novel systems that combine the properties of both the organometallic scaffold and the biological moiety. acs.orgacs.org
A significant focus of this research is on the development of ferrocene-peptide conjugates. acs.orgutoronto.carsc.org These conjugates are being explored for their ability to mimic protein secondary structures. acs.orgnih.gov The ferrocene unit can act as a scaffold to induce specific conformations in attached peptide chains, stabilized by intramolecular hydrogen bonding. acs.org The chirality and sequence of the amino acids in the peptide chains play a crucial role in determining the final three-dimensional structure. acs.orgnih.gov This has potential implications for understanding protein folding and for the design of new materials and artificial receptors. acs.orgnih.gov
Furthermore, ferrocene-peptide conjugates are being investigated for their potential in drug delivery and as therapeutic agents. mdpi.comnih.govnih.gov The lipophilicity of the ferrocene moiety can enhance the cellular uptake of conjugated drugs. mdpi.com For instance, ferrocene has been conjugated with various pharmacophores to potentially treat diseases like malaria and cancer. nih.govmdpi.com The development of ferrocene-containing nanodrug delivery systems, such as micelles and polymers, is also an active area of research, aiming to improve the targeted delivery and release of therapeutic agents. nih.govnih.govthno.orgresearchgate.netacs.org Recent studies have explored reactive oxygen species (ROS)-responsive ferrocene-containing fibers for enhanced wound healing and photoprotective applications. nih.govresearchgate.net
The interaction of ferrocene conjugates with proteins is another key research direction. nih.gov By designing ferrocene-peptide conjugates that can bind to specific proteins, researchers are developing new methods for protein detection and analysis. nih.gov These interactions can be studied using techniques like surface plasmon resonance (SPR) and cyclic voltammetry, offering insights into binding affinities and kinetics. nih.gov
Table 1: Examples of Ferrocene Bio-conjugates and Their Research Focus
| Ferrocene Conjugate Type | Research Focus | Key Findings | Reference |
| Ferrocene-Peptide Conjugates | Mimicking protein secondary structures, self-assembly, gel formation. | Ferrocene acts as a scaffold to organize peptide chains into ordered structures like β-sheets and turns. acs.orgnih.gov Chirality of peptides influences the conformation of the ferrocene unit. acs.org | acs.orgutoronto.canih.gov |
| Ferrocene-Drug Conjugates | Enhanced therapeutic activity, overcoming drug resistance. | Ferrocene-containing analogs of existing drugs like tamoxifen (B1202) (ferrocifens) and chloroquine (B1663885) (ferroquine) show promising anticancer and antimalarial activities. nih.govmdpi.com | nih.govmdpi.comresearchgate.net |
| Ferrocene-Containing Nanomaterials | Targeted drug delivery, controlled release. | ROS-responsive ferrocene fibers and pH-sensitive micelles have been developed for controlled drug release in specific environments like wound sites or tumor tissues. nih.govresearchgate.netacs.org | nih.govthno.orgresearchgate.netacs.org |
| Ferrocene-Peptide Biosensors | Electrochemical detection of proteins. | Ferrocene-peptide conjugates immobilized on gold surfaces can be used for the sensitive and selective detection of proteins like papain. nih.gov | nih.gov |
Ferrocene in Materials Science and Polymer Chemistry
The unique electronic and physical properties of ferrocene have made it a valuable component in the development of advanced materials, particularly in the realm of polymer chemistry. mdpi.comresearchgate.net The incorporation of ferrocene into polymer structures, either in the main chain or as a pendant group, imparts redox activity, thermal stability, and interesting optoelectronic properties to the resulting materials. researchgate.netmdpi.comcmu.edu
Redox-Active Polymers
Ferrocene-containing polymers are a significant class of redox-active polymers due to the stable and reversible one-electron oxidation of the ferrocene unit to the ferrocenium (B1229745) cation. digitellinc.comresearchgate.net This redox activity can be harnessed for a variety of applications, including electrochemical separations, sensing, and energy storage. digitellinc.comresearchgate.net
The ability to switch between the neutral, hydrophobic ferrocene state and the charged, more hydrophilic ferrocenium state allows for the development of "smart" materials that respond to electrochemical stimuli. digitellinc.comresearchgate.net For example, these polymers can be used for the selective capture and release of anions or for the separation of valuable metals. digitellinc.com Copolymers containing both ferrocene and other functional monomers can be designed to exhibit tailored selectivity for specific ions, such as rare earth elements. digitellinc.com
The synthesis of ferrocene-based polymers can be achieved through various methods, including the polymerization of vinylferrocene or through condensation reactions to incorporate ferrocene into the polymer backbone. cmu.edu Coordination polymers containing ferrocene-based ligands have also been synthesized, exhibiting interesting structural and redox properties. acs.org
Optoelectronic Device Applications
The electronic properties of ferrocene, particularly its ability to act as an electron donor, make it a promising component for optoelectronic devices. mdpi.comresearchgate.net Ferrocene-containing materials have been investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, and molecular electronic devices. mdpi.comresearchgate.net
When incorporated into conjugated polymer systems, ferrocene can influence the electronic and optical properties of the material. rsc.org For instance, polythiophenes containing ferrocene units have been synthesized and studied for their potential in memory storage and chemical sensing applications. rsc.org The two stable oxidation states of ferrocene (+2 and +3) can correspond to "0" and "1" states, making them suitable for information storage. rsc.org
Furthermore, ferrocene derivatives have been used as dopants in semiconductor materials to modify their electronic properties. mdpi.com The unique bonding and electron transfer pathways within ferrocene suggest its potential as a molecular sensitizer (B1316253) in various applications. mdpi.com The ability to form self-assembled monolayers (SAMs) of ferrocene derivatives on electrode surfaces has opened up possibilities for creating nanoelectronic devices for switching and memory applications. researchgate.net
Table 2: Applications of Ferrocene-Based Polymers and Materials
| Application Area | Material Type | Principle of Operation | Reference |
| Electrochemical Separations | Redox-active ferrocene polymers | Reversible oxidation/reduction of ferrocene allows for selective capture and release of ions. | digitellinc.com |
| Information Storage | Ferrocene-containing polythiophenes | The two stable oxidation states of ferrocene can represent binary data ("0" and "1"). | rsc.org |
| Optoelectronic Devices | Ferrocene-doped semiconductors, ferrocene-containing polymers | Ferrocene acts as an electron donor and can be used in the active layers of OLEDs and solar cells. | mdpi.com |
| Molecular Electronics | Ferrocene-based self-assembled monolayers (SAMs) | On-surface redox reactions of ferrocene can be utilized for molecular switching and memory. | researchgate.net |
Development of Sensors and Biosensors
The excellent redox properties of ferrocene and its derivatives have led to their extensive use in the development of electrochemical sensors and biosensors. ciac.jl.cnnih.gov Ferrocene often acts as an efficient electron transfer mediator, facilitating the transfer of electrons between an enzyme's active site and the electrode surface. ciac.jl.cnnih.gov
A prime example is the use of ferrocene in amperometric glucose sensors. nih.gov In these sensors, ferrocene mediates the electron transfer from glucose oxidase (GOx) to the electrode, allowing for the quantification of glucose based on the resulting current. nih.gov Researchers have developed various strategies to immobilize ferrocene and enzymes on electrode surfaces, including the use of ferrocene-modified polymers, nanoparticles, and self-assembled monolayers. nih.gov
Beyond glucose sensing, ferrocene-based sensors have been developed for a wide range of analytes, including hydrogen peroxide, dopamine, and various ions. ciac.jl.cnbohrium.com The versatility of ferrocene chemistry allows for the synthesis of numerous derivatives with tailored properties for specific sensing applications. ciac.jl.cn For example, ferroceneboronic acid and its derivatives have been used to create sensors for sugars, glycated hemoglobin (HbA1c), and fluoride (B91410) ions. researchgate.netmdpi.com The binding of the analyte to the boronic acid moiety alters the redox potential of the ferrocene unit, providing a detectable signal. researchgate.netmdpi.com
Recent research has also focused on the development of ferrocene-based sensors for environmental monitoring and food safety applications. bohrium.com These sensors can detect pollutants such as pesticides and heavy metal ions in various samples. bohrium.com
Table 3: Examples of Ferrocene-Based Sensors and Biosensors
| Sensor Type | Analyte | Principle of Operation | Reference |
| Enzyme Biosensor | Glucose | Ferrocene mediates electron transfer from glucose oxidase to the electrode. | nih.gov |
| Chemical Sensor | Sugars, HbA1c, Fluoride | Binding of the analyte to a ferroceneboronic acid derivative alters the redox potential of ferrocene. | researchgate.netmdpi.com |
| Environmental Sensor | Pesticides, Heavy Metals | Electrochemical detection of pollutants using ferrocene-modified electrodes. | bohrium.com |
| Immunosensor | Protein Biomarkers | Ferrocene is used as a label to generate a signal upon antibody-antigen binding. | ciac.jl.cn |
Exploration of High Oxidation State Iron Complexes
While the most common oxidation state of iron in cyclopentadienyl (B1206354) complexes is +2, as seen in ferrocene, and +3 in the ferrocenium cation, there is growing interest in exploring higher oxidation states of iron in these systems. ias.ac.inwikipedia.org The cyclopentadienyl (Cp) ligand is known for its ability to stabilize metals in both low and high oxidation states. wits.ac.za
Research in this area involves the synthesis and characterization of organometallic iron complexes where the iron center is formally in a +4 or even higher oxidation state. ias.ac.inresearchgate.net These high-valent iron complexes are of fundamental interest and may have implications in understanding biological systems and catalytic processes. ias.ac.in
For instance, the dicationic complex [Cp₂Fe]²⁺, where Cp is the pentamethylcyclopentadienyl ligand, formally contains iron in the +4 oxidation state. researchgate.net This species has been shown to react with carbon monoxide to form a stable carbonyl complex. researchgate.net The study of such complexes provides valuable insights into the electronic structure and reactivity of high-valent organometallic species.
The synthesis of these high-oxidation-state complexes often requires strong oxidizing agents and carefully controlled reaction conditions. researchgate.net Characterization techniques such as Mössbauer spectroscopy and X-ray crystallography are crucial for confirming the oxidation state and determining the molecular structure of these novel compounds. researchgate.net
Fundamental Mechanistic Elucidation of Novel Reactions
A deep understanding of reaction mechanisms is crucial for the development of new synthetic methods and catalysts. In the context of ferrocene chemistry, researchers are actively investigating the mechanisms of novel reactions involving this versatile organometallic compound. mdpi.comrsc.orgacs.org
One area of focus is the C-H activation and functionalization of the cyclopentadienyl rings of ferrocene. mdpi.comacs.org Developing catalytic methods for the selective functionalization of ferrocene is a key goal, as it allows for the synthesis of a wide range of derivatives with tailored properties. mdpi.comacs.org For example, rhodium-catalyzed C-H arylation has been used to synthesize planar chiral ferrocene derivatives, which are valuable as ligands in asymmetric catalysis. acs.org Mechanistic studies, including isotopic labeling experiments, are employed to elucidate the reaction pathways, which can involve steps like electrophilic substitution or the formation of metal-carbene intermediates. mdpi.com
Another area of mechanistic investigation is the role of ferrocene as a catalyst or catalyst precursor in organic reactions. rsc.org For instance, ferrocene has been shown to catalyze the heteroarylation of BODIPY dyes. rsc.org Mechanistic studies using techniques like electron paramagnetic resonance (EPR) spectroscopy and density functional theory (DFT) calculations have suggested that ferrocene can act as a radical initiator in these reactions. rsc.org
The electrochemical behavior of ferrocene and its derivatives is also a subject of fundamental study. bohrium.com Understanding the redox properties and electron transfer kinetics of these compounds is essential for their application in sensors, molecular electronics, and redox-active materials. researchgate.netbohrium.com
Advancements in Sustainable and "Greener" Iron-Based Catalysis
The development of sustainable catalytic systems is a cornerstone of modern chemical research, with a strong emphasis on replacing precious and toxic metals with earth-abundant alternatives like iron. nih.gov Cyclopentadienyl iron complexes are at the forefront of this movement, demonstrating remarkable versatility in a range of "green" chemical transformations.
One of the key areas of advancement is the use of these complexes in catalytic reactions that minimize waste and utilize environmentally friendly reagents and conditions. For instance, solventless reaction conditions have been successfully employed for migratory-insertion reactions of substituted cyclopentadienyl iron complexes, offering a greener alternative to traditional solvent-based methods. researchgate.net Microwave-assisted synthesis is another environmentally friendly technique that has been used to reduce reaction times for ligand exchange reactions in (η-arene)(η-cyclopentadienyl) iron (II) complexes from hours to minutes. researchgate.net
Iron-based catalysts are also showing great promise in oxidation reactions using environmentally benign oxidants. researchgate.net For example, bio-inspired C-scorpionate iron(II) complexes have been developed for the single-pot oxidation of cyclohexane (B81311) to adipic acid using ozone. mdpi.com Furthermore, light-driven applications of iron N-heterocyclic carbene (NHC) complexes are being explored for processes like water reduction, a clean and sustainable source of hydrogen. mdpi.com
The versatility of cyclopentadienyl iron complexes extends to various other catalytic applications, including:
Hydrosilylation and Hydrogen Transfer Reactions: Iron(II) complexes with chelating cyclopentadienyl-N-heterocyclic carbene ligands have shown good catalytic activity in the transfer hydrogenation of ketones and hydrosilylation reactions. unl.ptacs.org
Polymerization Reactions: Cationic cyclopentadienyl iron dicarbonyl complexes have been developed to catalyze the functionalization of propylene (B89431) and other simple alkenes with high yields. pitt.edu
Cross-Coupling Reactions: Iron-catalyzed cross-coupling of glycosyl halides and aryl metal reagents has been achieved with high diastereoselectivity. nih.gov
| Catalytic Reaction | Cyclopentadienyl Iron Complex Type | Key Advantages | Reference |
|---|---|---|---|
| Migratory-Insertion | Substituted (C5H5)Fe(CO)2R | Solventless reaction conditions | researchgate.net |
| Ligand Exchange | (η-arene)(η-cyclopentadienyl) iron (II) | Microwave-assisted, reduced reaction times | researchgate.net |
| Oxidation | C-scorpionate iron(II) complexes | Use of green oxidants like ozone | mdpi.com |
| Water Reduction | Iron N-heterocyclic carbene (NHC) complexes | Light-driven, sustainable hydrogen production | mdpi.com |
| Hydrosilylation/Transfer Hydrogenation | (Cp-NHC)Fe(CO)I | Efficient reduction of carbonyls | unl.pt |
| Alkene Functionalization | Cationic [CpFe(CO)2]+ | High yields with abundant feedstocks | pitt.edu |
Future Directions in Synthetic Methodology and Applications
The future of cyclopentadienyl iron chemistry is poised for significant advancements, driven by the need for more efficient, selective, and sustainable chemical processes. Researchers are focusing on several key areas to expand the synthetic utility and application scope of these versatile complexes.
A major trend is the development of novel synthetic methodologies that offer greater control over the structure and reactivity of cyclopentadienyl iron complexes. This includes the exploration of new ligand designs to fine-tune the electronic and steric properties of the iron center. solubilityofthings.com The synthesis of chiral cyclopentadienyl ligands is a particularly active area, with the goal of developing highly enantioselective iron-based catalysts for asymmetric transformations. researchgate.net
The synthesis of cationic complexes of the general formula [Fe(η⁵-C₅H₅)(CO)(PPh₃)(NCR)]⁺ has been achieved through iodide abstraction followed by reaction with various nitriles. nih.govmdpi.com This method provides access to a family of compounds with potential applications in medicinal chemistry. nih.govmdpi.com Furthermore, one-pot synthetic procedures are being developed to improve efficiency and reduce waste, such as the synthesis of diiron bis-cyclopentadienyl complexes with bridging vinyliminium ligands. mdpi.com
Looking ahead, the applications of cyclopentadienyl iron complexes are expected to expand into new and exciting areas:
Materials Science: These complexes are being investigated for their potential in creating novel materials with unique electronic and magnetic properties. numberanalytics.com The development of functionalized organometallics is a key aspect of this research, aiming to design materials with tailored characteristics. solubilityofthings.com
Bioorganometallic Chemistry: The inherent biocompatibility of iron makes its cyclopentadienyl complexes attractive candidates for biological applications, including the development of new therapeutic agents. researchgate.netmdpi.com For instance, certain iron(II)-cyclopentadienyl compounds have shown significant activity against cancer cell lines. nih.govmdpi.com
Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field, and cyclopentadienyl iron complexes are being explored as cost-effective photosensitizers. mdpi.com Photochemical approaches offer mild reaction conditions and can enable novel transformations. solubilityofthings.com
| Research Area | Focus | Potential Impact | Reference |
|---|---|---|---|
| Novel Ligand Design | Chiral and functionalized cyclopentadienyl ligands | Enhanced selectivity and new catalytic activities | solubilityofthings.comresearchgate.net |
| Advanced Synthetic Methods | One-pot reactions, photochemical and electrochemical synthesis | Increased efficiency, sustainability, and access to novel structures | solubilityofthings.commdpi.com |
| Materials Science | Development of functional materials with tailored electronic and magnetic properties | New technologies in electronics and data storage | numberanalytics.com |
| Bioorganometallic Chemistry | Design of iron-based therapeutic agents | Cost-effective and less toxic alternatives to current drugs | researchgate.netnih.govmdpi.com |
| Photocatalysis | Use as photosensitizers for light-driven reactions | Sustainable energy production and green chemical synthesis | mdpi.com |
Q & A
Q. What are the established synthesis methods for cyclopenta-1,3-diene;iron (ferrocene), and how is its structure validated experimentally?
- Methodological Answer : Ferrocene is typically synthesized via the reaction of cyclopentadienide anions with iron(II) salts under inert conditions. A common method involves the dimerization of cyclopentadiene using transition metal catalysts (e.g., nickel or cobalt) followed by deprotonation and reaction with FeCl₂ . Structural validation employs X-ray crystallography to confirm the sandwich structure, while nuclear magnetic resonance (NMR) spectroscopy identifies proton environments (e.g., δ ~4.0 ppm for equivalent Cp ring protons). Infrared (IR) spectroscopy further confirms metal-ligand bonding through characteristic Fe-C stretching frequencies .
Q. How does the IUPAC nomenclature system address the structural complexity of this compound derivatives?
- Methodological Answer : The IUPAC name for ferrocene, bis[(1,2,3,4,5-η)-cyclopentadienyl]iron, reflects the η⁵-coordination of the cyclopentadienyl ligands to the iron center. For substituted derivatives, numbering begins at the bridging carbon, and substituents are listed with locants (e.g., 1,1'-dimethylferrocene). Computational tools, such as neural machine translation models, have been developed to predict IUPAC names from structural descriptors, though manual verification against primary literature remains critical .
Q. What experimental techniques are used to study the redox properties of this compound complexes?
- Methodological Answer : Cyclic voltammetry (CV) is the primary method for probing redox behavior. Ferrocene exhibits a reversible one-electron oxidation at ~0.4 V (vs. Ag/AgCl), corresponding to the Fe²⁺/Fe³⁺ couple. Electron paramagnetic resonance (EPR) spectroscopy further characterizes paramagnetic intermediates, such as the ferrocenium cation, by analyzing hyperfine splitting and g-values .
Advanced Research Questions
Q. How do density functional theory (DFT) calculations elucidate the electronic structure and bonding in this compound complexes?
- Methodological Answer : DFT studies employ hybrid functionals (e.g., B3LYP) with basis sets like LANL2DZ for iron and 6-31G(d) for light atoms. Key outputs include molecular orbital diagrams, which reveal the delocalized π-system of the Cp rings and d-orbital splitting in the iron center. Charge density analysis (e.g., Quantum Theory of Atoms in Molecules, QTAIM) quantifies metal-ligand bond critical points, confirming covalent character .
Q. What mechanistic insights have been gained into the catalytic applications of this compound in organic synthesis?
- Methodological Answer : Ferrocene derivatives serve as catalysts in asymmetric hydrogenation and cross-coupling reactions. Mechanistic studies combine kinetic isotope effects (KIE), in situ IR monitoring, and computational modeling to identify rate-determining steps. For example, iron-catalyzed C–H activation often proceeds via a concerted metalation-deprotonation (CMD) pathway, validated through deuterium labeling and transition-state calculations .
Q. How do spectroscopic and crystallographic data resolve contradictions in reported electronic properties of substituted ferrocenes?
- Methodological Answer : Discrepancies in redox potentials or ligand effects are addressed through systematic comparisons. Single-crystal X-ray diffraction resolves steric and electronic perturbations caused by substituents, while UV-vis spectroscopy tracks charge-transfer transitions. For conflicting ESR data, temperature-dependent studies distinguish static vs. dynamic Jahn-Teller distortions in paramagnetic species .
Q. What advanced synthetic strategies enable the incorporation of this compound into supramolecular architectures?
- Methodological Answer : Coordination-driven self-assembly leverages ferrocene’s redox-active Cp rings. Strategies include:
- Covalent Functionalization : Introducing thiol or pyridyl groups for Au or Zn coordination .
- Host-Guest Chemistry : Using ferrocene as a guest in cyclodextrin or pillararene hosts, monitored by isothermal titration calorimetry (ITC) .
- Electropolymerization : Fabricating ferrocene-containing polymers for sensors, characterized by electrochemical impedance spectroscopy (EIS) .
Guidelines for Research Design
- Experimental Reproducibility : Follow protocols from primary literature (e.g., Inorganic Syntheses) and validate via independent characterization (e.g., elemental analysis) .
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organometallic Chemistry) over commercial databases .
- Data Contradictions : Use multi-technique validation (e.g., XRD + DFT) to resolve discrepancies in electronic or structural data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
